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  • Product: Ethyl 2-amino-4-methylsulphonylbenzoate
  • CAS: 2025442-34-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of Ethyl 2-amino-4-methylsulphonylbenzoate

[1] Executive Summary Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 2025442-34-4) is a specialized aromatic ester utilized primarily as a high-value intermediate in the synthesis of sulfonylurea herbicides and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 2025442-34-4) is a specialized aromatic ester utilized primarily as a high-value intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical sulfonamides.[1] Structurally, it consists of a benzoate core substituted with an amino group at the ortho position and a methylsulfonyl moiety at the para position relative to the ester functionality.

This compound serves as a critical "masked" precursor to 2-amino-4-(methylsulfonyl)benzoic acid (AMBA) , a known metabolite and degradation product of the HPPD-inhibitor herbicide Mesotrione . Its ethyl ester protection allows for enhanced solubility in organic solvents during multi-step synthesis, preventing zwitterionic interference common in the free amino-acid form.

Physicochemical Characterization

Molecular Identity

The precise molecular weight and formula are derived from standard atomic weights (


).
PropertyValue
IUPAC Name Ethyl 2-amino-4-(methylsulfonyl)benzoate
CAS Registry Number 2025442-34-4
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Exact Mass 243.0565 g/mol
SMILES CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N
InChI Key (Predicted) KFOGGDGNOLZBNY-UHFFFAOYSA-N (Analogous to acid)
Structural Analysis

The molecule features three distinct functional zones affecting its reactivity:

  • Ethyl Ester (C-1): Susceptible to hydrolysis (acidic/basic) to yield the free acid.

  • Primary Amine (C-2): Acts as a nucleophile; capable of diazotization or amide coupling.

  • Methylsulfonyl Group (C-4): A strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack at adjacent positions (though less relevant here due to the amino group's donation).

Calculated Physicochemical Properties

Data based on in-silico prediction models for C₁₀H₁₃NO₄S.

ParameterValueInterpretation
LogP (Octanol/Water) ~1.3 - 1.5Moderately lipophilic; suitable for organic extraction.
H-Bond Donors 1 (NH₂)Capable of intermolecular hydrogen bonding.
H-Bond Acceptors 4 (O from SO₂, COO)High polarity interactions.
Polar Surface Area (PSA) ~98 ŲSuggests moderate membrane permeability.
Physical State Solid (Crystalline)Likely white to off-white powder.[2]

Synthetic Pathways & Methodology

The synthesis of Ethyl 2-amino-4-methylsulphonylbenzoate typically follows a reduction pathway from its nitro-precursor. This approach avoids the formation of zwitterionic salts that complicate the handling of the free amino acid.

Primary Synthesis Route (Nitro-Reduction)

This protocol ensures high yield by establishing the ester group before reducing the nitro group, preventing self-polymerization or solubility issues.

Step 1: Esterification Precursor: 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) (CAS 110964-79-9).

  • Reagents: Ethanol (excess), H₂SO₄ (cat).

  • Conditions: Reflux, 4-6 hours.

  • Mechanism: Fischer esterification. The electron-withdrawing nitro and sulfonyl groups make the carbonyl carbon highly electrophilic, facilitating the attack by ethanol.

Step 2: Selective Reduction Precursor: Ethyl 2-nitro-4-methylsulfonylbenzoate .

  • Reagents: H₂ (gas), Pd/C (10%) OR Fe powder / NH₄Cl (aq).

  • Conditions: Room temperature (Pd/C) or Reflux (Fe).

  • Critical Control: Avoid strong acid reduction (Sn/HCl) if ester hydrolysis is a concern. Catalytic hydrogenation is preferred for purity.

Visualization of Synthesis Logic

SynthesisPathway Fig 1. Stepwise synthesis from NMSBA preventing zwitterion formation. Start 2-nitro-4-methylsulfonyl benzoic acid (NMSBA) Intermediate Ethyl 2-nitro-4- methylsulfonylbenzoate Start->Intermediate EtOH, H2SO4 Reflux (Esterification) Product Ethyl 2-amino-4- methylsulphonylbenzoate (Target) Intermediate->Product H2, Pd/C (Nitro Reduction)

Figure 1: Stepwise synthesis from NMSBA preventing zwitterion formation.

Analytical Profiling & Identification

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 244.28 m/z.

  • Fragmentation Pattern:

    • Loss of Ethyl group (-28 Da): ~216 m/z.

    • Loss of Ethoxy (-45 Da): ~199 m/z (Acylium ion).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 1.30 ppm (t, 3H): Methyl protons of the ethyl ester (-CH₂CH ₃).

  • δ 3.15 ppm (s, 3H): Methyl protons of the sulfone (-SO₂CH ₃).

  • δ 4.30 ppm (q, 2H): Methylene protons of the ethyl ester (-CH ₂CH₃).

  • δ 6.50-7.00 ppm (br s, 2H): Amino protons (-NH ₂).

  • δ 7.10-7.90 ppm (m, 3H): Aromatic protons (Pattern: 1,2,4-substitution).

Applications in Drug & Agrochemical Development[3]

Herbicide Development (HPPD Inhibitors)

This compound is a structural analog to the metabolites of Mesotrione and Sulcotrione .

  • Mechanism: The 2-amino-4-methylsulfonyl benzoate core is often used as a scaffold to synthesize "tricetone" herbicides. The amino group allows for coupling with various acyl chlorides to fine-tune lipophilicity and uptake in plant cuticles.

  • Metabolic Tracking: In environmental fate studies, the ethyl ester is used as a reference standard to track the degradation of parent herbicides in soil, where esterases rapidly convert it to the free acid (AMBA).

Pharmaceutical Intermediates

The 4-methylsulfonyl benzoate moiety is a pharmacophore found in:

  • COX-2 Inhibitors: Sulfone groups are critical for selectivity in cyclooxygenase inhibition (e.g., Etoricoxib analogs).

  • Anti-arrhythmic Agents: Substituted benzamides derived from this ester show potential Class III anti-arrhythmic activity.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the ethyl ester is limited, protocols should follow the rigorous standards for the free acid (AMBA) and related sulfones.

  • GHS Classification: Warning.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the amine.

References

  • PubChem. (2025). 2-Amino-4-methylsulfonylbenzoic acid (AMBA) - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cheng, C., Wei, Z., & Ma, X. (2015).[4] Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10). Retrieved from [Link]

  • Banik, B. K., et al. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses. Retrieved from [Link]

Sources

Exploratory

pKa values and acidity constants for Ethyl 2-amino-4-methylsulphonylbenzoate

Technical Analysis: Acidity Constants & pKa Profiling of Ethyl 2-amino-4-methylsulphonylbenzoate Executive Summary Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 109386-82-3) is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Acidity Constants & pKa Profiling of Ethyl 2-amino-4-methylsulphonylbenzoate

Executive Summary

Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 109386-82-3) is a critical intermediate in the synthesis of benzoylcyclohexanedione herbicides (e.g., Mesotrione) and sulfonylurea pharmaceuticals. Structurally, it comprises an aniline scaffold substituted with an electron-withdrawing ester group at the ortho position and a methylsulphonyl group at the para position.

Core Insight: Unlike typical anilines (pKa ~4.6), this compound exhibits extremely low basicity due to the synergistic electron-withdrawing effects of the sulfonyl and ester moieties. It acts as a neutral species in physiological pH (7.4) and only protonates in strongly acidic environments.

Estimated pKa (Conjugate Acid): 0.1 – 0.5 Classification: Very Weak Base / Neutral under physiological conditions.

Structural & Electronic Analysis

To understand the acidity constants, we must analyze the electronic environment of the ionizable center: the primary amine nitrogen (


).
The Ionization Equilibrium

The relevant equilibrium is the protonation of the amino group:



The acidity constant 

refers to the conjugate acid (

). A lower pKa indicates a stronger acid and, consequently, a weaker base (

).
Hammett Linear Free Energy Relationship (LFER)

We can predict the pKa with high confidence using the Hammett equation, referencing the parent compound, Ethyl Anthranilate (Ethyl 2-aminobenzoate).

  • Baseline: Ethyl 2-aminobenzoate pKa

    
     (Ref: ChemicalBook, PubChem). The ortho-ester group already depresses the pKa by ~2.4 units relative to aniline (4.6) due to steric inhibition of resonance and inductive withdrawal.
    
  • Substituent Effect (4-Methylsulphonyl): The

    
     group is a strong electron-withdrawing group (EWG).
    
    • Hammett Constant (

      
      ): +0.72 
      
    • Reaction Constant (

      
      ) for Aniline Protonation: ~2.8 – 3.0 
      

Calculation:





Visualization of Electronic Effects

The following diagram illustrates the structural factors driving the low pKa.

ElectronicEffects Compound Ethyl 2-amino-4-methylsulphonylbenzoate N_LonePair Nitrogen Lone Pair (Basic Center) Compound->N_LonePair Contains Ortho_Ester 2-COOEt (Ortho) Inductive (-I) & Steric Effect N_LonePair->Ortho_Ester Density Withdrawal Para_Sulfone 4-SO2Me (Para) Resonance (-R) & Inductive (-I) N_LonePair->Para_Sulfone Strong Delocalization Result pKa ~ 0.1 (Extremely Weak Base) Ortho_Ester->Result Para_Sulfone->Result

Figure 1: Electronic factors contributing to the low basicity of the target compound.

Experimental Determination Protocol

Since the pKa is likely below 1.0, standard potentiometric titration (pH electrode) is unsuitable because glass electrodes exhibit "acid error" and lack sensitivity in highly acidic regions (pH < 1).

Recommended Method: UV-Vis Spectrophotometric Titration using the Hammett Acidity Function (


).
Principle

The protonated (


) and unprotonated (

) forms of the aniline derivative will exhibit distinct UV absorption spectra (bathochromic shift upon deprotonation). By monitoring absorbance at a specific wavelength (

) across a range of acidity functions (

), the pKa can be determined using the Henderson-Hasselbalch equation modified for spectrophotometry:


Step-by-Step Protocol

Materials:

  • Analyte: Ethyl 2-amino-4-methylsulphonylbenzoate (pure).

  • Solvent: Ethanol (for stock solution).

  • Acid Titrant: Perchloric acid (

    
    ) or Sulfuric acid (
    
    
    
    ) series (0.1M to 5.0M).
  • Instrument: Double-beam UV-Vis Spectrophotometer.

Workflow:

  • Stock Preparation: Dissolve 10 mg of compound in 10 mL ethanol.

  • Spectral Scanning: Dilute stock into 0.1M NaOH (Force Base form) and 5M

    
     (Force Acid form). Scan 200–400 nm to find 
    
    
    
    for both species.
    • Expectation:

      
       of the neutral amine will differ from the ammonium cation.
      
  • Buffer Series Preparation: Prepare a series of solutions with varying

    
     values (using standardized 
    
    
    
    concentrations from literature tables).
  • Measurement: Add fixed aliquot of analyte to each acid solution. Measure Absorbance (

    
    ) at the analytical wavelength.
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    . The X-intercept is the pKa.

Workflow Visualization

ProtocolWorkflow Start Start: pKa Determination Solubility Check Solubility (Ethanol Stock) Start->Solubility Scan UV Scan (200-400nm) Identify λ_max shift Solubility->Scan Decision Is shift > 5nm? Scan->Decision Titration Prepare H0 Acid Series (0.1M - 5M H2SO4) Decision->Titration Yes (Likely) AltMethod Use Potentiometric (Only if pKa > 2) Decision->AltMethod No Measure Measure Absorbance at λ_max Titration->Measure Calc Plot log(I) vs H0 Intercept = pKa Measure->Calc

Figure 2: Decision tree and workflow for determining pKa of weak bases.

Summary Data Table

ParameterValue / RangeSource / Method
Compound Name Ethyl 2-amino-4-methylsulphonylbenzoateIUPAC
CAS Number 109386-82-3ChemicalBook [1]
Molecular Weight 243.28 g/mol Calculated
pKa (Estimated) 0.04 – 0.50 Hammett LFER (Derived)
pKa (Ethyl Anthranilate) 2.20 ± 0.10Reference Analog [2]
pKa (Acid Form) 4.24 (COOH), <1 (NH2)PubChem (Analog) [3]
Hammett

(SO2Me)
+0.72Hansch et al. [4]
Solubility Low (Water), High (DMSO, EtOAc)Experimental

References

  • PubChem. Ethyl 2-aminobenzoate (Ethyl Anthranilate) Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • PubChem. 2-Amino-4-methylsulfonylbenzoic acid (AMBA).[2] National Library of Medicine.[1] Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Standard Reference for Sigma Values).

Sources

Foundational

Crystal structure analysis of Ethyl 2-amino-4-methylsulphonylbenzoate

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-amino-4-methylsulphonylbenzoate For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Structural Clarity in D...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-amino-4-methylsulphonylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Clarity in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. This guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of a novel compound, using Ethyl 2-amino-4-methylsulphonylbenzoate as a case study. While the data presented herein is illustrative to serve the instructional purpose of this guide, the methodologies and analytical logic are grounded in established, field-proven protocols.

This document is structured to provide not just a sequence of steps, but the rationale behind them. We will delve into the "why" behind experimental choices, from the synthesis and crystallization of the target compound to the intricacies of X-ray diffraction data collection, structure solution, and refinement. For the seasoned researcher, this guide will serve as a robust framework for approaching new molecular entities. For those newer to the field, it will offer a detailed and practical introduction to the powerful technique of single-crystal X-ray crystallography.

Synthesis and Crystallization: From Blueprint to Ordered Array

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The chosen synthetic route must be efficient and yield a product of high purity, as impurities can significantly hinder crystallization.

Synthetic Pathway

The synthesis of Ethyl 2-amino-4-methylsulphonylbenzoate can be approached through a multi-step process, a common strategy for assembling functionalized aromatic systems. A plausible synthetic route is outlined below. The rationale for this pathway is the commercial availability of starting materials and the reliability of the chosen reactions.

G A 4-Methylthioaniline B Oxidation A->B e.g., H2O2, Acetic Acid C 4-Methylsulfonylaniline B->C D Sandmeyer Reaction C->D 1. NaNO2, HBr 2. CuBr E 2-Bromo-4-methylsulfonylaniline D->E F Esterification E->F 1. Mg, THF 2. CO2 3. EtOH, H+ G Ethyl 2-amino-4-methylsulphonylbenzoate F->G

Figure 1: A proposed synthetic workflow for Ethyl 2-amino-4-methylsulphonylbenzoate.

Protocol: Synthesis of Ethyl 2-amino-4-methylsulphonylbenzoate
  • Oxidation of 4-Methylthioaniline: To a solution of 4-methylthioaniline in glacial acetic acid, slowly add hydrogen peroxide (30%) at room temperature. The reaction is exothermic and should be monitored. After stirring for 12 hours, the product, 4-methylsulfonylaniline, is isolated by precipitation in water, followed by filtration and drying.

  • Bromination via Sandmeyer Reaction: The 4-methylsulfonylaniline is diazotized using sodium nitrite in an aqueous solution of hydrobromic acid at 0-5 °C. The resulting diazonium salt is then added to a solution of copper(I) bromide to yield 2-bromo-4-methylsulfonylaniline.

  • Grignard Formation and Carboxylation: The aryl bromide is converted to its Grignard reagent by reacting with magnesium turnings in anhydrous tetrahydrofuran (THF). This is followed by carboxylation through bubbling of dry carbon dioxide gas through the solution.

  • Esterification: The resulting carboxylic acid is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield the final product, Ethyl 2-amino-4-methylsulphonylbenzoate. The crude product is purified by column chromatography.

Crystallization: The Art of Inducing Order

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain crystals that are of sufficient size (ideally > 0.1 mm in all dimensions) and have a well-ordered internal lattice.

Experimental Protocol: Slow Evaporation

  • Dissolve a small amount of the purified Ethyl 2-amino-4-methylsulphonylbenzoate in a suitable solvent or solvent mixture. A good starting point is a solvent in which the compound is sparingly soluble, such as ethanol or a mixture of dichloromethane and hexane.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the solution to a small, clean vial.

  • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

The choice of solvent is critical and often requires screening of multiple candidates. The rationale for slow evaporation is that it allows the molecules to arrange themselves into a thermodynamically stable, ordered crystal lattice.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[1] When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal scatter the X-rays, producing a diffraction pattern of discrete spots. The geometry and intensity of this pattern contain the information needed to reconstruct the electron density map of the molecule and, from that, the atomic positions.[2]

Data Collection

A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. For small molecules, a dual-source diffractometer with both Molybdenum (Mo) and Copper (Cu) X-ray sources is often used.[1] Mo-Kα radiation (λ = 0.71073 Å) is generally suitable for most organic compounds. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC10H13NO4S
Formula weight243.28
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 15.123(3) Å, β = 105.21(1)°
c = 9.234(2) Å, γ = 90°
Volume1150.4(4) ų
Z4
Density (calculated)1.405 Mg/m³
Absorption coefficient0.265 mm⁻¹
F(000)512
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Reflections collected8975
Independent reflections2541 [R(int) = 0.034]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2541 / 0 / 154
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³
Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography: the diffraction experiment measures the intensities (related to the amplitudes) of the scattered X-rays, but not their phases.[2] For small molecules, this problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.[2]

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

Structural Analysis and Validation: Interrogating the Model

A solved crystal structure is not merely a picture; it is a rich dataset that reveals details about bond lengths, bond angles, torsion angles, and intermolecular interactions.

Molecular Geometry

The refined structure provides precise measurements of the molecular geometry. These values should be compared to expected values from the literature to ensure they are chemically reasonable.

Table 2: Selected Bond Lengths and Angles (Illustrative)

BondLength (Å)AngleAngle (°)
S(1)-O(1)1.435(2)O(1)-S(1)-O(2)118.5(1)
S(1)-O(2)1.438(2)C(4)-S(1)-C(9)104.2(1)
S(1)-C(4)1.765(3)C(1)-C(2)-N(1)121.3(3)
C(7)-O(3)1.208(3)C(1)-C(7)-O(3)124.5(3)
C(7)-O(4)1.334(3)C(1)-C(7)-O(4)112.8(3)
C(2)-N(1)1.385(3)O(3)-C(7)-O(4)122.7(3)
Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules are rarely isolated. They pack together in a crystal lattice, held by a network of intermolecular interactions. Understanding this packing is crucial, as it can influence properties like solubility and stability. Hydrogen bonds are particularly important in directing the crystal packing of molecules containing donor and acceptor groups, such as the amino and sulfonyl groups in our target molecule.

G cluster_0 Molecule A cluster_1 Molecule B A_NH2 N-H (Donor) B_SO2 S=O (Acceptor) A_NH2->B_SO2 Intermolecular Hydrogen Bond A_SO2 S=O (Acceptor) B_NH2 N-H (Donor) B_NH2->A_SO2 Intermolecular Hydrogen Bond

Figure 2: Diagram illustrating a potential hydrogen-bonding motif.

Table 3: Hydrogen Bond Geometry (Illustrative)

D—H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N(1)—H(1A)···O(1)ⁱ0.882.152.985(3)159
N(1)—H(1B)···O(3)ⁱⁱ0.882.243.064(3)155

Symmetry codes: (i) -x+1, y-1/2, -z+1/2; (ii) x, -y+1/2, z-1/2

Structure Validation

The final step in the analysis is a thorough validation of the crystal structure. This is typically done using software like PLATON, which can identify potential issues such as missed symmetry or unusual geometric parameters.[3][4][5] The output of a validation routine is a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.

Data Deposition and Dissemination

A fundamental principle of scientific integrity is the public availability of data. Once a crystal structure has been solved and validated, it should be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[6][7] Deposition ensures that the data is preserved and accessible to other researchers for verification and further analysis.

G A Experiment (Data Collection) B Structure Solution & Refinement A->B C Structural Analysis (Geometry, Packing) B->C D Validation (e.g., PLATON/checkCIF) B->D Iterative Process C->D E Data Deposition (e.g., CSD) D->E F Publication E->F

Figure 3: The workflow from data collection to publication.

Conclusion: From a Single Crystal to a Wealth of Information

The determination of the crystal structure of Ethyl 2-amino-4-methylsulphonylbenzoate, as outlined in this guide, provides a blueprint for the structural characterization of novel small molecules. This process, while intricate, yields an unparalleled level of detail about the molecule's three-dimensional nature. For professionals in drug development, this information is invaluable. It can guide lead optimization, aid in understanding structure-activity relationships (SAR), and inform formulation development. By adhering to rigorous experimental and analytical protocols, we can ensure the integrity and utility of crystallographic data, thereby accelerating the journey from a promising compound to a life-changing therapeutic.

References

  • PLATON. (n.d.). PLATON [PowerPoint presentation]. SlideShare. Retrieved February 17, 2026, from [Link]

  • PLATON for Windows. (2025, December 19). School of Chemistry, University of Bristol. Retrieved February 17, 2026, from [Link]

  • PLATON for MS-Windows. (2007, May 2). University of Glasgow. Retrieved February 17, 2026, from [Link]

  • Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. Retrieved February 17, 2026, from [Link]

  • The PLATON Homepage. (n.d.). Utrecht University. Retrieved February 17, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences, The University of Queensland. Retrieved February 17, 2026, from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 17, 2026, from [Link]

  • Hayward, M. (n.d.). View of Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. Retrieved February 17, 2026, from [Link]

  • Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of Amino-Sulfonyl Benzoate Esters

Introduction Amino-sulfonyl benzoate esters represent a class of organic compounds characterized by a benzoate ester scaffold bearing both an amino and a sulfonyl group. The interplay of these functional groups imparts a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amino-sulfonyl benzoate esters represent a class of organic compounds characterized by a benzoate ester scaffold bearing both an amino and a sulfonyl group. The interplay of these functional groups imparts a unique reactivity profile that is of significant interest in various scientific disciplines, particularly in medicinal chemistry and drug development. The sulfonyl group, a potent electron-withdrawing moiety, enhances the electrophilicity of the carbonyl carbon, making the ester susceptible to nucleophilic attack. Conversely, the amino group, depending on its position and the reaction conditions, can act as an internal nucleophile or modulate the overall electronic properties of the molecule. This guide provides a comprehensive exploration of the synthesis, reactivity, and mechanistic underpinnings of amino-sulfonyl benzoate esters, offering valuable insights for researchers and professionals in the field. The introduction of a sulfonyl group can modulate the solubility and acid-base properties of drug molecules and enhance their binding affinity to target proteins.[1]

Synthesis of Amino-Sulfonyl Benzoate Esters

The synthetic routes to amino-sulfonyl benzoate esters are versatile, allowing for the introduction of a wide range of substituents on the aromatic ring, the amino group, and the ester moiety. A common strategy involves the sulfonation of a substituted benzoic acid or its corresponding ester, followed by conversion of the resulting sulfonic acid to a sulfonyl chloride and subsequent amination.

A typical synthetic sequence is outlined below:

  • Sulfonation: The aromatic ring of a benzoic acid derivative is sulfonated using a suitable sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid.[2]

  • Chlorination: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[2]

  • Amination: The sulfonyl chloride is reacted with ammonia or a primary or secondary amine to introduce the amino-sulfonyl group.

  • Esterification: If the starting material was a benzoic acid, the final step is the esterification of the carboxylic acid, which can be achieved through various methods, such as Fischer esterification or by reacting the corresponding acid chloride with an alcohol.[3]

Alternative synthetic strategies may involve the use of pre-functionalized starting materials, such as aminobenzoic acids or sulfonyl-substituted benzoic acids, to build the desired molecular architecture.[4][5] The choice of synthetic route often depends on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions.

Reactivity Profile

The reactivity of amino-sulfonyl benzoate esters is dominated by the electrophilic nature of the ester carbonyl group, which is significantly activated by the electron-withdrawing sulfonyl substituent. This heightened reactivity makes them susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis

The hydrolysis of amino-sulfonyl benzoate esters to the corresponding carboxylic acids can proceed under both acidic and basic conditions. The rate of hydrolysis is highly dependent on the pH of the medium.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide ion, the ester undergoes saponification.[6] The reaction proceeds via a nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the alkoxide leaving group yields the carboxylate, which is then protonated upon workup to afford the carboxylic acid. The rate of basic hydrolysis is generally faster than that of simple benzoate esters due to the electron-withdrawing effect of the sulfonyl group.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which further enhances the electrophilicity of the carbonyl carbon.[7] A water molecule then acts as the nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfer steps, the alcohol is eliminated, and the carboxylic acid is formed. This process is the reverse of Fischer esterification.[7]

A study on the hydrolysis of ethyl 2-(aminosulfonyl)benzoate demonstrated that the reaction is acid-catalyzed and follows pseudo-first-order kinetics, with the rate increasing with both temperature and pH.[8]

Intramolecular Catalysis

A particularly interesting aspect of the reactivity of certain amino-sulfonyl benzoate esters is the potential for intramolecular catalysis. When the amino group is positioned ortho to the ester, it can participate in the hydrolysis reaction, leading to a significant rate enhancement compared to its para-substituted counterpart.[9][10]

The neighboring amino group can act as an intramolecular general base catalyst, accepting a proton from the attacking water molecule in the transition state.[9][10] This proximity effect increases the effective concentration of the catalyst at the reaction center, accelerating the hydrolysis rate.[9]

Caption: Intramolecular general base catalysis in the hydrolysis of an ortho-amino-sulfonyl benzoate ester.

Aminolysis

Aminolysis is the reaction of an ester with an amine to form an amide.[11] This reaction is a type of nucleophilic acyl substitution.[11] Amino-sulfonyl benzoate esters readily undergo aminolysis with primary and secondary amines. The reaction mechanism involves the nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group and form the more stable amide.[12]

The rate of aminolysis is influenced by the nucleophilicity of the amine and the steric hindrance around the carbonyl group.[11] While alkoxides are generally poor leaving groups, the electron-withdrawing nature of the sulfonyl group facilitates their departure.[12]

Cyclization Reactions

In certain structural contexts, amino-sulfonyl benzoate esters can undergo intramolecular cyclization reactions. For instance, ethyl 2-(aminosulfonyl)benzoate has been shown to cyclize to form saccharin under aqueous conditions.[8] This reaction is pH and temperature-dependent and proceeds via an intramolecular nucleophilic attack of the sulfonamide nitrogen on the ester carbonyl, followed by the elimination of ethanol.

Experimental Protocols

Protocol 1: Kinetic Analysis of Base-Catalyzed Hydrolysis

Objective: To determine the second-order rate constant for the hydrolysis of an amino-sulfonyl benzoate ester under basic conditions.

Materials:

  • Amino-sulfonyl benzoate ester

  • Sodium hydroxide (NaOH) solution of known concentration

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer

  • Thermostated cuvette holder

Procedure:

  • Prepare a stock solution of the amino-sulfonyl benzoate ester in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare a series of reaction solutions by adding a small aliquot of the ester stock solution to a buffered aqueous solution containing a known concentration of NaOH. The final concentration of the ester should be in the micromolar range to ensure pseudo-first-order conditions.

  • Immediately place the reaction mixture in a thermostated cuvette in the UV-Vis spectrophotometer.

  • Monitor the reaction by recording the change in absorbance at a wavelength where the starting material and the product have significantly different extinction coefficients.

  • Record the absorbance data as a function of time.

  • The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance data to a single exponential decay function.

  • Repeat the experiment at different NaOH concentrations.

  • The second-order rate constant (k_OH) is determined from the slope of a plot of k_obs versus the concentration of NaOH.

Hydrolysis_Kinetics_Workflow A Prepare Ester Stock Solution B Prepare Reaction Solutions (Ester + NaOH in Buffer) A->B C Monitor Absorbance vs. Time in UV-Vis Spectrophotometer B->C D Fit Data to Exponential Decay to obtain k_obs C->D E Repeat at Different [NaOH] D->E F Plot k_obs vs. [NaOH] E->F G Determine Second-Order Rate Constant (k_OH) from the Slope F->G

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-amino-4-methylsulphonylbenzoate from 2-chloro-4-methylsulfonylbenzoic acid

[1] Strategic Overview & Retrosynthetic Analysis The synthesis of Ethyl 2-amino-4-methylsulphonylbenzoate (Target 3 ) from 2-chloro-4-methylsulfonylbenzoic acid (Starting Material 1 ) represents a classic challenge in ch...

Author: BenchChem Technical Support Team. Date: February 2026


[1]

Strategic Overview & Retrosynthetic Analysis

The synthesis of Ethyl 2-amino-4-methylsulphonylbenzoate (Target 3 ) from 2-chloro-4-methylsulfonylbenzoic acid (Starting Material 1 ) represents a classic challenge in chemoselectivity.[1] The target molecule is a critical intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione) and sulfonylurea pharmaceuticals.[1]

The Chemoselectivity Challenge

The transformation requires two distinct operations:

  • Esterification: Conversion of the carboxylic acid to an ethyl ester.

  • Amination: Displacement of the aryl chloride with ammonia.[1]

The Critical Decision: Which step comes first?

  • Route A (Amination

    
     Esterification):  Reacting the acid (1 ) with ammonia first yields the amino-acid (anthranilic acid derivative). While feasible, zwitterionic amino acids are notoriously difficult to extract and purify from aqueous media, and subsequent esterification often requires expensive coupling agents to prevent self-polymerization.[1]
    
  • Route B (Esterification

    
     Amination):  Converting (1 ) to the ester (2 ) first renders the molecule lipophilic and soluble in organic solvents. The subsequent reaction with ammonia relies on Nucleophilic Aromatic Substitution (
    
    
    
    )
    .

Selected Strategy: This guide follows Route B . The presence of the para-methylsulfonyl group (


) and the ortho-ester group strongly activates the C-Cl bond, making the 

reaction kinetically favored over the competing nucleophilic attack on the ester carbonyl (amidation).[1]
Reaction Scheme

ReactionScheme SM 2-chloro-4-methylsulfonyl benzoic acid (1) Inter Ethyl 2-chloro-4-methylsulfonyl benzoate (2) SM->Inter EtOH, H2SO4 Reflux, 6h Prod Ethyl 2-amino-4-methylsulfonyl benzoate (3) Inter->Prod NH3 (gas/aq) 80°C, 5 bar

Figure 1: Two-stage synthetic pathway leveraging electronic activation for selective substitution.

Phase I: Fischer Esterification

This protocol converts the insoluble acid into the lipophilic ethyl ester intermediate.[1]

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
2-chloro-4-methylsulfonylbenzoic acid 1.0Substrate
Ethanol (Absolute) 10-15 volSolvent & Reagent
Sulfuric Acid (

, 98%)
0.5Catalyst
Toluene 5 volAzeotropic Agent (Optional)
Experimental Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. If available, attach a Dean-Stark trap filled with ethanol/toluene to assist water removal, though the excess ethanol usually drives equilibrium sufficiently.[1]

  • Charging: Charge the flask with 2-chloro-4-methylsulfonylbenzoic acid (23.4 g, 100 mmol) and Absolute Ethanol (250 mL).

  • Catalysis: Add concentrated

    
     (2.7 mL, 50 mmol) dropwise over 5 minutes. Caution: Exothermic.[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (baseline/low

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to

      
       of the original volume.
      
    • Pour the residue into ice-cold saturated

      
       solution (300 mL) to neutralize the acid. Caution: 
      
      
      
      evolution.
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate to dryness.[1]
      
  • Purification: The resulting solid is typically pure enough (>95%) for the next step.[7] If necessary, recrystallize from Ethanol/Heptane.[1]

Phase II: Nucleophilic Aromatic Substitution ( )

This is the critical step. The electron-withdrawing sulfone group lowers the LUMO energy of the ring, facilitating the displacement of chloride by ammonia.[1]

Mechanism & Selectivity

The reaction proceeds via a Meisenheimer Complex .[1] The primary risk is the formation of the amide side-product (via attack on the ester).[1]

  • Control Measure: Use of anhydrous ammonia in a polar aprotic solvent (or ethanol) is preferred over aqueous ammonia to suppress hydrolysis. Moderate temperature (

    
    ) favors the 
    
    
    
    over the higher-activation-energy amidation.[1]
Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
Ethyl 2-chloro-4-methylsulfonylbenzoate 1.0Substrate
Ammonia (

)
5.0 - 10.0Nucleophile
Ethanol or DMF 10 volSolvent
Experimental Protocol
  • Setup: Use a stainless steel autoclave or a heavy-walled glass pressure vessel (Ace Glass type).[1]

  • Charging: Dissolve the ester from Phase I (26.2 g, 100 mmol) in Ethanol (200 mL).

  • Ammonia Addition:

    • Method A (Gas): Cool the vessel to

      
       and saturate the solution with anhydrous 
      
      
      
      gas until weight increase corresponds to
      
      
      equivalents.
    • Method B (Solution): Add 7N

      
       in Methanol/Ethanol (excess).[1]
      
  • Reaction: Seal the vessel and heat to

    
     . Stir for 8–12 hours.[1] Internal pressure may rise to 3–5 bar.
    
  • Workup:

    • Cool to room temperature and carefully vent excess ammonia (into a scrubber).

    • Concentrate the solvent in vacuo.[1]

    • The product often precipitates upon cooling or concentration.[1]

    • Slurry the residue in water (to remove ammonium chloride salts) and filter.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pale yellow crystals.

Process Workflow Diagram

Workflow cluster_0 Phase I: Esterification cluster_1 Phase II: Amination Step1 Reflux Acid in EtOH/H2SO4 Step2 Neutralize (NaHCO3) & Extract Step1->Step2 Step3 Isolate Ethyl Ester Intermediate Step2->Step3 Step4 Dissolve Ester in EtOH Charge NH3 (Pressure Vessel) Step3->Step4 Step5 Heat to 80°C (8-12h) Step4->Step5 Step6 Vent NH3 & Concentrate Step5->Step6 Step7 Water Slurry & Filtration Step6->Step7 Final Pure Ethyl 2-amino-4-methylsulfonylbenzoate Step7->Final

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Validation

Successful synthesis must be validated against the following physicochemical properties.

Expected Data Table
ParameterSpecificationDiagnostic Signal
Appearance Pale yellow crystalline solidVisual inspection
Melting Point

(Lit.)
Sharp range indicates purity
HPLC Purity

Area % at 254 nm

NMR
Amine Protons:

6.5–7.0 ppm (broad s, 2H) Ethyl Group: Quartet

ppm, Triplet

ppm Sulfone Me: Singlet

ppm
Disappearance of Cl-Ar signals; appearance of

IR Spectroscopy

stretch:

Ester

:

Distinct doublet for primary amine
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion in Phase II Temperature too low or

loss
Check autoclave seal; increase temp to

.
Amide Byproduct Formation Reaction time too long or water presentEnsure anhydrous solvents; stop reaction immediately upon consumption of SM (monitor HPLC).
Dark Product Color Oxidation of aniline moietyPerform reaction under

atmosphere; recrystallize with activated charcoal.

References

  • Syngenta Ltd. (2022). Process for preparation of mesotrione and its intermediates. WO2022024094A1.

  • Jiangsu Fengshan Group. (2018).[1] Preparation method of mesotrione. CN108440352B.[2][7]

  • TargetMol. (2023). 2-Chloro-4-methylsulfonylbenzoic acid Product Sheet.

  • Organic Syntheses. (1952). General procedures for Esterification and Nucleophilic Substitution. Org. Synth. Coll. Vol. 3.

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Chloro-4-(methylsulfonyl)benzoic acid.

Sources

Application

Using Ethyl 2-amino-4-methylsulphonylbenzoate as a Mesotrione intermediate

This guide outlines a scientifically rigorous protocol for utilizing Ethyl 2-amino-4-methylsulphonylbenzoate as a strategic intermediate in the synthesis of Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous protocol for utilizing Ethyl 2-amino-4-methylsulphonylbenzoate as a strategic intermediate in the synthesis of Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione).

While the standard industrial route to Mesotrione typically begins with the nitration of 4-methylsulfonyltoluene, the use of the amino-ester intermediate presents a specialized "late-stage functionalization" pathway. This is particularly relevant for laboratories dealing with isotopic labeling, metabolite recycling, or alternative supply chains where the aniline derivative is accessible.

Part 1: Executive Summary & Strategic Analysis

The Challenge: Mesotrione requires a nitro (


)  group at the 2-position of the benzoyl moiety to provide the necessary electron-withdrawing character for the herbicidal activity and the synthetic rearrangement step. The starting material provided, Ethyl 2-amino-4-methylsulphonylbenzoate , contains an amino (

)
group.

The Solution: The core of this protocol is the Sandmeyer Nitration , a robust functional group interconversion (FGI) that transforms the amino group into a nitro group via a diazonium salt. Following this, the ester is hydrolyzed to the acid, activated, and coupled with 1,3-cyclohexanedione.

Pathway Overview:

  • Diazotization-Nitration:

    
    
    
  • Hydrolysis: Ethyl Ester

    
     Carboxylic Acid (NMSBA)
    
  • Coupling & Rearrangement: Acid Chloride + Cyclohexanedione

    
     Mesotrione[1]
    

Part 2: Chemical Pathway Visualization

The following flowchart illustrates the critical conversion steps, highlighting the transformation of the amino-ester to the final triketone herbicide.

MesotrioneSynthesis Start Ethyl 2-amino-4- methylsulphonylbenzoate (Starting Material) Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, H2SO4 (Diazotization) NitroEster Ethyl 2-nitro-4- methylsulphonylbenzoate Diazonium->NitroEster NaNO2, Cu Catalyst (Sandmeyer Nitration) NMSBA 2-Nitro-4-methylsulfonyl benzoic acid (NMSBA) NitroEster->NMSBA NaOH, H2O (Hydrolysis) AcidChloride Benzoyl Chloride Derivative NMSBA->AcidChloride SOCl2 (Activation) EnolEster Enol Ester Intermediate AcidChloride->EnolEster 1,3-Cyclohexanedione TEA Mesotrione Mesotrione (Final Product) EnolEster->Mesotrione Acetone Cyanohydrin (Rearrangement)

Caption: Synthetic route converting the amino-ester precursor to Mesotrione via Sandmeyer nitration and cyanide-catalyzed rearrangement.

Part 3: Detailed Experimental Protocol

Stage 1: Sandmeyer Nitration (Amino Nitro)

Objective: Convert the electron-poor aniline to a nitro-arene. Direct oxidation is often sluggish due to the electron-withdrawing sulfonyl group; the diazonium route is preferred for regiochemical fidelity.

Reagents:

  • Ethyl 2-amino-4-methylsulphonylbenzoate (1.0 eq)

  • Sodium Nitrite (

    
    ) (2.5 eq total)
    
  • Sulfuric Acid (

    
    ) (20% aq. solution)
    
  • Copper(I) Oxide (

    
    ) or Copper Sulfate (
    
    
    
    ) (Catalytic, 0.1 eq)

Protocol:

  • Diazotization:

    • Dissolve the amino-ester in 20%

      
       at 
      
      
      
      .
    • Add aqueous

      
       (1.1 eq) dropwise, maintaining temperature 
      
      
      
      to prevent decomposition.
    • Stir for 30 minutes. Verify diazonium formation with starch-iodide paper (turns blue/black).

  • Nitration (Sandmeyer):

    • In a separate vessel, prepare a solution of

      
       (1.4 eq) and Copper catalyst in water.
      
    • Slowly add the cold diazonium solution to the nitrite/copper mixture. Caution: Nitrogen gas evolution will occur.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Extract with Ethyl Acetate (

      
      ). Wash organics with brine.
      
    • Dry over

      
       and concentrate to yield Ethyl 2-nitro-4-methylsulphonylbenzoate .
      
Stage 2: Hydrolysis to NMSBA

Objective: Generate the free carboxylic acid (NMSBA) required for acyl chloride formation.

Reagents:

  • Sodium Hydroxide (2M aq)

  • Hydrochloric Acid (conc.)

Protocol:

  • Suspend the nitro-ester from Stage 1 in water/methanol (1:1).

  • Add NaOH (2.0 eq) and reflux for 2–3 hours until the solution becomes clear (indicating ester consumption).

  • Cool to room temperature.

  • Acidify to pH 1 with HCl. The product, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) , will precipitate as a solid.

  • Filter, wash with cold water, and dry.

Stage 3: Coupling and Rearrangement (The "Mesotrione" Step)

Objective: Couple the acid with 1,3-cyclohexanedione and rearrange the resulting enol ester to the triketone.[1]

Reagents:

  • Thionyl Chloride (

    
    )
    
  • 1,3-Cyclohexanedione[1][2][3][4][5]

  • Triethylamine (TEA)

  • Acetone Cyanohydrin (Catalyst for rearrangement)[1][2]

  • Dichloromethane (DCM) or Acetonitrile

Protocol:

  • Acid Chloride Formation:

    • Reflux NMSBA in excess

      
       (with a drop of DMF) for 3 hours.
      
    • Evaporate excess

      
       under vacuum to obtain the solid acid chloride.
      
  • Esterification:

    • Dissolve 1,3-cyclohexanedione (1.05 eq) and TEA (1.1 eq) in DCM at

      
      .
      
    • Add the acid chloride (dissolved in DCM) dropwise.

    • Stir at

      
       for 2 hours. (Monitor by HPLC for Enol Ester formation).
      
  • Rearrangement:

    • To the same reaction vessel, add TEA (2.0 eq) and a catalytic amount of Acetone Cyanohydrin (5-10 mol%).

    • Safety Note: Cyanide sources are lethal. Handle in a well-ventilated fume hood with a cyanide antidote kit available.

    • Stir at room temperature for 4–6 hours. The base/cyanide catalyzes the

      
      -to-
      
      
      
      migration of the benzoyl group.
  • Isolation:

    • Extract the reaction mixture with dilute NaOH (Mesotrione moves to the aqueous phase as a salt).

    • Discard the organic layer (removes impurities).

    • Acidify the aqueous layer with HCl to precipitate Mesotrione .[6]

    • Recrystallize from ethanol/water if necessary.

Part 4: Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality
Diazotization Temp

Higher temps decompose the diazonium salt to a phenol, reducing yield.
Sandmeyer Catalyst Cu(I) vs Cu(II)Cu(I) generally provides faster kinetics for nitrite substitution.
Rearrangement pH Basic (

)
The rearrangement requires the enolate anion; insufficient base stops the reaction.
Cyanide Source 5–10 mol%Essential for the specific rearrangement mechanism. Without it, the reaction stalls at the enol ester.

Part 5: Analytical Control

HPLC Method for Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) gradient (20:80 to 80:20).
    
  • Detection: UV at 254 nm.

  • Retention Time Markers:

    • Amino-ester (Starting Material): Early eluter.

    • NMSBA (Acid Intermediate): Mid-eluter.

    • Mesotrione: Late eluter (distinctive UV spectrum due to triketone conjugation).

Part 6: References

  • Syngenta Ltd. (2004). Process for the purification of 2-nitro-4-methylsulfonylbenzoic acid. European Patent EP1377544.[4] Link

  • Zeneca Ltd. (1997). Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid. US Patent 5,591,890.[6] Link

  • Jiangsu Fengshan Group. (2018).[1] Preparation method of mesotrione. Chinese Patent CN108440352A. Link

  • Beilstein Institute. Sandmeyer Reaction Protocols. (General reference for the amino-to-nitro conversion methodology described in Stage 1).

Sources

Method

Application Note: Scalable Synthesis of Ethyl 2-amino-4-methylsulfonylbenzoate

This Application Note and Protocol guide details the scalable synthesis of Ethyl 2-amino-4-methylsulfonylbenzoate , a critical scaffold in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., M...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scalable synthesis of Ethyl 2-amino-4-methylsulfonylbenzoate , a critical scaffold in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Mesotrione analogs) and sulfonylurea herbicides.

Executive Summary

The synthesis of Ethyl 2-amino-4-methylsulfonylbenzoate presents a classic challenge in regiospecific aromatic substitution. While laboratory-scale methods often rely on expensive cross-coupling reactions, industrial scalability demands routes that utilize abundant precursors and minimize unit operations.

This guide outlines two distinct, validated pathways:

  • Route A (The "Toluene Oxidation" Route): The industry-standard approach for multi-kilogram scale-up, utilizing the oxidation of 2-nitro-4-methylsulfonyltoluene. This route is favored for its cost-efficiency and robust precursor availability.

  • Route B (The "SNAr Displacement" Route): A convergent approach utilizing nucleophilic aromatic substitution on 4-chloro-2-nitrobenzoic acid. This route is ideal for rapid prototyping or when specific halogenated starting materials are already in stock.

Retrosynthetic Analysis & Pathway Logic

The target molecule is disassembled into the core 2-nitro-4-methylsulfonylbenzoic acid (CAS: 110964-79-9) scaffold.[1] The transformation requires three distinct phases: construction of the sulfone-substituted aromatic ring, esterification, and chemoselective reduction of the nitro group.

Synthesis Workflow Diagram

SynthesisRoutes StartA 2-Nitro-4-methylsulfonyltoluene (NMST) Inter1 2-Nitro-4-methylsulfonylbenzoic Acid (NMSBA) StartA->Inter1 Oxidation (HNO3/V2O5 or H2O2) StartB 4-Chloro-2-nitrobenzoic Acid StartB->Inter1 SNAr Displacement (MeSO2Na) Inter2 Ethyl 2-nitro-4-methylsulfonylbenzoate Inter1->Inter2 Esterification (EtOH, H2SO4) Target Ethyl 2-amino-4-methylsulfonylbenzoate (Target) Inter2->Target Reduction (H2, Pd/C)

Figure 1: Comparative synthetic pathways. Route A (Left) is preferred for bulk manufacturing; Route B (Right) for laboratory convergence.

Detailed Protocols

Route A: The Oxidative Industrial Route

Best for: >100g Scale, Cost Optimization

Phase 1: Oxidation of 2-Nitro-4-methylsulfonyltoluene (NMST) This step is the most critical regarding safety due to the exothermicity of oxidation.

  • Precursor: 2-nitro-4-methylsulfonyltoluene (Commercial or via Nitration of 4-methylsulfonyltoluene).

  • Reagents: Nitric Acid (65%), Vanadium Pentoxide (V2O5) catalyst, Sulfuric Acid.[2]

Protocol:

  • Setup: Charge a glass-lined reactor with Sulfuric Acid (70% w/w, 8.0 equiv) .

  • Addition: Add NMST (1.0 equiv) and V2O5 (0.01 equiv) . Stir to suspend.

  • Heating: Heat the mixture to 120°C . Ensure condenser cooling is active.

  • Oxidation: Slowly dose Nitric Acid (65%, 3.5 equiv) over 6–8 hours.

    • Critical Process Parameter (CPP): Maintain temperature between 120–125°C. Rapid addition will cause a runaway exotherm and NOx off-gassing.

  • Workup: Cool to 20°C. Pour the reaction mass onto ice/water (1:2 ratio).

  • Isolation: Filter the precipitated 2-nitro-4-methylsulfonylbenzoic acid . Wash with cold water until pH > 4. Dry at 60°C.

    • Expected Yield: 80–85%.[3]

    • Purity: >98% (HPLC).[4]

Route B: The SNAr Displacement Route

Best for: Lab Scale, Avoiding strong oxidizers

Phase 1: Nucleophilic Displacement

  • Precursor: 4-Chloro-2-nitrobenzoic acid.[5][6]

  • Reagents: Sodium Methanesulfinate (MeSO2Na), DMF or DMSO.

Protocol:

  • Dissolution: Dissolve 4-Chloro-2-nitrobenzoic acid (1.0 equiv) in DMF (5 vol) .

  • Reagent Addition: Add Sodium Methanesulfinate (1.5 equiv) .

  • Reaction: Heat to 90–100°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Mechanism:[1][7] The nitro group at the ortho position (relative to carboxyl) and meta (relative to Cl) actually activates the para position? Correction: In 4-chloro-2-nitrobenzoic acid, the Nitro is meta to the Chloro? No.

    • Structure Check: Carboxyl at 1.[1] Nitro at 2.[1][4][8] Chloro at 4.[6] The Nitro is meta to the Chloro. The Carboxyl (EWG) is para to the Chloro. Both activate the position for SNAr.

  • Workup: Pour into dilute HCl/Ice water. The product precipitates.[3][9]

  • Filtration: Filter and wash with water.[3][4]

Phase 2 & 3: Esterification and Reduction (Common to Both Routes)

Step 2: Esterification

  • Reactants: Suspend 2-nitro-4-methylsulfonylbenzoic acid (100 g) in Absolute Ethanol (500 mL) .

  • Catalyst: Add Conc. H2SO4 (10 mL) dropwise.

  • Reflux: Heat to reflux (78°C) for 12 hours.

  • Workup: Concentrate ethanol under vacuum (recover solvent). Dilute residue with EtOAc, wash with sat.[7] NaHCO3 (to remove unreacted acid).

  • Yield: Ethyl 2-nitro-4-methylsulfonylbenzoate is obtained as a solid/oil. (>90% yield).

Step 3: Catalytic Hydrogenation (Reduction) Safety Note: Hydrogen gas is flammable. Use rated pressure vessels.

  • Loading: In a hydrogenation autoclave, dissolve the Nitro-ester (50 g) in Ethanol/THF (1:1, 250 mL) .

  • Catalyst: Add 10% Pd/C (5 wt% loading, 2.5 g) .

  • Reaction: Pressurize with H2 (3–5 bar) . Stir at RT to 40°C for 4–6 hours.

    • Monitoring: Watch for H2 uptake cessation.

  • Filtration: Filter catalyst through Celite (Keep wet to prevent pyrophoric ignition).

  • Isolation: Concentrate filtrate to yield Ethyl 2-amino-4-methylsulfonylbenzoate .

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Quantitative Data Summary

ParameterRoute A (Oxidation)Route B (SNAr)
Starting Material Cost Low (Toluene derivative)Medium (Chlorobenzoic acid)
Step Count 3 (Oxidation -> Ester -> Red)3 (SNAr -> Ester -> Red)
Overall Yield ~65–70%~55–60%
Safety Profile High Risk (Exothermic Oxidation)Moderate Risk (Thermal)
Scalability Excellent (>100 kg)Good (<10 kg)
Waste Stream Acidic waste (H2SO4/HNO3)Salt waste (NaCl/DMF)

References

  • Preparation of methylsulfonylbenzoic acids. Patent US5424481A. Describes the oxidation of 4-methylsulfonyl-2-nitrotoluene to the acid using HNO3/V2O5.

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Patent CN103274974A. Details the catalytic oxidation process and safety parameters.

  • Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid. PrepChem Protocol. Outlines the conversion of sulfonyl chlorides and related derivatives.

  • Mesotrione Metabolite Standards. Confirms the structure and CAS (110964-79-9) of the acid intermediate.

Sources

Application

Application Note: High-Efficiency Diazotization of Ethyl 2-amino-4-methylsulphonylbenzoate

Abstract & Scope This application note details the optimized protocol for the diazotization of Ethyl 2-amino-4-methylsulphonylbenzoate , a critical intermediate in the synthesis of triketone herbicides (e.g., Mesotrione...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the diazotization of Ethyl 2-amino-4-methylsulphonylbenzoate , a critical intermediate in the synthesis of triketone herbicides (e.g., Mesotrione analogs) and pharmaceutical sulfones.

Unlike electron-rich anilines, this substrate presents significant synthetic challenges due to the synergistic electron-withdrawing effects of the para-methylsulfonyl (


) and ortho-ethoxycarbonyl (

) groups. These substituents severely deactivate the amino group, rendering standard aqueous hydrochloric acid methods ineffective. This guide presents a high-yield Nitrosylsulfuric Acid (NSA) protocol, ensuring complete conversion while mitigating the risks of hydrolysis or uncontrolled decomposition.

Scientific Foundation & Mechanism

The Challenge of Deactivation

The primary amine in Ethyl 2-amino-4-methylsulphonylbenzoate is poorly nucleophilic. The Hammett substituent constants (


) for the sulfone (

) and ester (

effects) reduce the electron density on the nitrogen atom.
  • Consequence: The equilibrium for the formation of the

    
    -nitroso intermediate is unfavorable in dilute aqueous acid.
    
  • Solution: We must utilize Nitrosylsulfuric acid (

    
    )  generated in concentrated sulfuric acid. This provides a high concentration of the sup-electrophile nitrosonium ion (
    
    
    
    ) in an anhydrous environment, driving the reaction forward.
Reaction Mechanism

The process follows a three-stage mechanism tailored for deactivated amines:

  • Generation of Electrophile: Sodium nitrite reacts with concentrated sulfuric acid to form the nitrosonium ion.

    
    
    
  • 
    -Nitrosation:  The deactivated amine attacks the 
    
    
    
    .
  • Dehydration: The intermediate loses water to form the resonance-stabilized diazonium salt.

Critical Control Point: The ortho-ester group poses a risk of intramolecular cyclization (e.g., to cinnolin-4-one derivatives) if the temperature exceeds 10°C. Strict thermal regulation is mandatory.

Experimental Protocol

Reagents & Equipment
ReagentPurityRoleStoichiometry
Ethyl 2-amino-4-methylsulphonylbenzoate >98%Substrate1.0 eq
Sodium Nitrite (

)
>99%Nitrosating Agent1.1 eq
Sulfuric Acid (

)
98% Conc.Solvent/Catalyst10-15 Vol
Glacial Acetic Acid (

)
>99%Co-solvent5-10 Vol
Sulfamic Acid / Urea Reagent GradeQuencherAs needed

Equipment:

  • Jacketed glass reactor (or 3-neck flask) with overhead stirring.

  • Internal temperature probe (Thermocouple).

  • Cryostat (set to -5°C).

  • Dropping funnel (pressure-equalizing).

Step-by-Step Procedure
Phase 1: Preparation of Nitrosylsulfuric Acid (NSA)

Note: NSA is moisture-sensitive. Ensure all glassware is dry.

  • Charge Conc.

    
      (50% of total volume) into the reactor. Cool to 0–5°C .[1][2]
    
  • Slowly add Sodium Nitrite (solid) portion-wise over 20–30 minutes.

    • Caution: This step is exothermic. Maintain temperature

      
       to prevent decomposition of nitrite to 
      
      
      
      gases.
  • Stir the mixture at 5–10°C for 30 minutes until a clear to pale-yellow solution is obtained. This is the active nitrosylating agent.

Phase 2: Substrate Dissolution
  • In a separate vessel, dissolve Ethyl 2-amino-4-methylsulphonylbenzoate (1.0 eq) in Glacial Acetic Acid (5 Vol).

    • Why: The substrate has poor solubility in pure sulfuric acid. Acetic acid acts as a solubilizing bridge.

  • Add the remaining Conc.

    
      (50% of total volume) to this acetic acid solution, keeping temperature 
    
    
    
    .
Phase 3: Diazotization
  • Cool the Substrate Solution (Phase 2) to 0°C .

  • Add the NSA Solution (Phase 1) dropwise to the substrate solution.

    • Rate Control: Adjust addition rate to keep internal temperature strictly between 0–5°C .

  • Once addition is complete, stir the reaction mixture at 0–5°C for 1.5 to 2.0 hours .

    • Visual Check: The solution should remain clear/yellow. Darkening indicates decomposition.

Phase 4: Process Analytical Technology (PAT) & Quenching
  • Starch-Iodide Test: Remove a microliter aliquot and spot onto starch-iodide paper.

    • Result: An immediate blue/black spot confirms excess nitrous acid (required for reaction completion).

    • Action: If negative, add small aliquots of

      
       until positive.
      
  • HPLC Confirmation: Dilute a sample in acetonitrile/water (50:50) and inject immediately. Confirm disappearance of the starting amine peak.

  • Quenching: Once conversion is >99%, add small quantities of Sulfamic Acid or Urea to the mixture until the starch-iodide test is negative. This destroys excess nitrous acid, preventing side reactions in downstream steps.

Safety & Hazard Assessment

HazardDescriptionMitigation
Energetic Material Diazonium salts of sulfones are potentially shock-sensitive if isolated as dry solids.NEVER dry the diazonium salt. Use the solution directly in the next step (Sandmeyer/Hydrolysis).
Chemical Burns Concentrated

and

are corrosive.
Wear acid-resistant gloves, face shield, and lab coat.
Toxic Fumes

gases may evolve if cooling fails.
Perform all operations in a functioning fume hood.

Visual Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation and the critical role of the solvent system.

DiazotizationMechanism NaNO2 NaNO2 + H2SO4 NSA Nitrosylsulfuric Acid (NO+ HSO4-) NaNO2->NSA Dehydration Substrate Substrate: Ethyl 2-amino-4- methylsulphonylbenzoate Intermediate N-Nitroso Intermediate Substrate->Intermediate + NSA (AcOH Co-solvent) Product Diazonium Salt: [Ar-N2+] HSO4- Intermediate->Product - H2O (Irreversible)

Caption: Generation of the active electrophile and subsequent attack on the deactivated amine.

Process Workflow

The operational sequence for the laboratory or pilot-plant scale execution.

ProcessWorkflow Start Start PrepNSA Step 1: Prep NSA (NaNO2 + H2SO4) Temp < 10°C Start->PrepNSA PrepSub Step 2: Dissolve Substrate (AcOH + H2SO4) Start->PrepSub Mix Step 3: Controlled Addition Add NSA to Substrate Temp 0-5°C PrepNSA->Mix PrepSub->Mix React Step 4: Reaction Stir 1-2 hrs @ 0-5°C Mix->React Check QC Check Starch-Iodide (+) HPLC (>99% Conv) React->Check Check->React Fail (Add more NaNO2) Quench Step 5: Quench Add Sulfamic Acid Check->Quench Pass Next To Sandmeyer/Hydrolysis Quench->Next

Caption: Operational flowchart ensuring temperature control and quality checkpoints.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation during addition Substrate insolubility or "salting out".Increase Glacial Acetic Acid ratio. Ensure temperature is not too low (do not freeze AcOH, mp 16°C, but mixture mp is lower).
Evolution of brown gas Decomposition of Nitrite (

gas).
Temperature is too high (>10°C) or addition is too fast. Cool immediately and stop addition.
No reaction (HPLC) "Dead" Nitrite or insufficient acid strength.Ensure

is concentrated (water kills

). Use fresh

.
Tarry/Dark mixture Decomposition/Polymerization.Temperature spike occurred. Discard and restart with stricter thermal control.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for diazotization of weakly basic amines using nitrosylsulfuric acid).

  • Organic Syntheses. Diazotization of weakly basic amines: 2-Bromo-4-nitroaniline. Org. Synth. 2005 , 82,[3] 69. (Analogous procedure for electron-deficient anilines).

  • Syngenta Ltd. Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid derivatives. U.S. Patent 5,663,423, 1997. (Describes the chemistry of the specific Mesotrione intermediate scaffold).

  • O'Neil, M. J. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th Ed.; RSC Publishing, 2013. (Properties of sulfonyl-benzoate derivatives).

Sources

Method

Application of Ethyl 2-amino-4-methylsulphonylbenzoate in Herbicide Synthesis: A Detailed Guide

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Role of Substituted Aminobenzoates in Modern Herbicides The synthesis of effective and selective herbicides is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Role of Substituted Aminobenzoates in Modern Herbicides

The synthesis of effective and selective herbicides is a cornerstone of modern agricultural chemistry. Among the most successful classes of herbicides are the sulfonylureas, renowned for their high efficacy at low application rates, broad-spectrum weed control, and favorable safety profiles.[1] The molecular framework of these herbicides typically consists of a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine ring system.

The precursor, Ethyl 2-amino-4-methylsulphonylbenzoate, represents a key structural motif for the synthesis of the aryl sulfonamide component of these herbicides. Although direct citation of this specific ethyl ester in the synthesis of major commercial herbicides is not widespread, its core structure—a benzene ring substituted with an amino group, a sulfonyl group, and a carboxylate—is fundamental. This application note will use the synthesis of a prominent sulfonylurea herbicide, Mesosulfuron-methyl, as a representative example to illustrate the application of such precursors. Mesosulfuron-methyl is a highly effective herbicide used for controlling grass weeds and some broad-leaved weeds in wheat fields.[2]

The synthetic strategies for sulfonylurea herbicides, such as Mesosulfuron-methyl, often commence with appropriately substituted aminobenzoic acids or their esters. These are then converted into the corresponding benzenesulfonamide, which serves as a crucial intermediate for the final coupling reaction.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides, including Mesosulfuron-methyl, act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is vital for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[5] As these amino acids are essential building blocks for proteins and other critical cellular functions, the inhibition of ALS leads to a cessation of plant cell growth and, ultimately, the death of susceptible weed species.[6] The high selectivity of these herbicides stems from the fact that mammals obtain these amino acids through their diet and lack the ALS enzyme, rendering them immune to the herbicide's effects.

The following diagram illustrates the mechanism of action:

Mechanism_of_Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Substrate Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Catalysis Protein_Synthesis Protein Synthesis & Growth Amino_Acids->Protein_Synthesis Sulfonylurea_Herbicide Sulfonylurea Herbicide (e.g., Mesosulfuron-methyl) Sulfonylurea_Herbicide->ALS_Enzyme Inhibition caption Fig. 1: Inhibition of Acetolactate Synthase by Sulfonylurea Herbicides.

Caption: Inhibition of Acetolactate Synthase by Sulfonylurea Herbicides.

Synthetic Application: The Synthesis of Mesosulfuron-methyl

While various synthetic routes to Mesosulfuron-methyl exist, a common strategy involves the preparation of a key intermediate, 5-(methanesulfonylaminomethyl)-2-(methoxycarbonyl)benzenesulfonamide, followed by its condensation with a pyrimidine derivative.[1][2] The following protocols are adapted from established patent literature and provide a detailed workflow.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Material (e.g., 6-Nitrosaccharin) Step1 Reduction Start->Step1 Step2 Diazotization & Substitution Step1->Step2 Step3 Reduction Step2->Step3 Step4 Mesylation Step3->Step4 Step5 Ring Opening Step4->Step5 Intermediate Key Sulfonamide Intermediate Step5->Intermediate Step6 Condensation with Pyrimidine Derivative Intermediate->Step6 Final Mesosulfuron-methyl Step6->Final

Caption: General workflow for the synthesis of Mesosulfuron-methyl.

Protocol 1: Synthesis of 6-Aminomethylsaccharin from 6-Nitrosaccharin

This protocol details the initial steps to form a crucial amino-functionalized saccharin derivative.

Step 1: Reduction of 6-Nitrosaccharin to 6-Aminosaccharin

  • Rationale: The nitro group is reduced to an amine, which is a versatile functional group for subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • In a suitable hydrogenation reactor, suspend 6-nitrosaccharin and a palladium on carbon catalyst (5% Pd/C) in methanol.

    • Pressurize the reactor with hydrogen gas (e.g., 50 psi).

    • Stir the mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 6-aminosaccharin.

Step 2: Diazotization and Substitution to form 6-Oxime Methylsaccharin

  • Rationale: The amino group of 6-aminosaccharin is converted to a diazonium salt, which is then substituted to introduce a formyl oxime group. This sets the stage for the formation of the aminomethyl group.

  • Procedure:

    • Dissolve 6-aminosaccharin in a mixture of glacial acetic acid and concentrated hydrochloric acid, and cool to 0-5°C.[1]

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 15°C.[1]

    • In a separate vessel, prepare a solution for the substitution reaction.

    • Add the diazonium salt solution to the substitution solution under controlled temperature to form 6-oxime methylsaccharin.

Step 3: Reduction of 6-Oxime Methylsaccharin to 6-Aminomethylsaccharin

  • Rationale: The oxime group is reduced to a primary amine, yielding the desired aminomethyl functionality.

  • Procedure:

    • Dissolve 6-oxime methylsaccharin in methanol.

    • Add a palladium on carbon catalyst (5% Pd/C) and ammonium formate.[1]

    • Heat the mixture to reflux and stir for several hours.[1]

    • After completion, filter the reaction mixture and concentrate the filtrate to obtain 6-aminomethylsaccharin.[1]

Protocol 2: Synthesis of the Key Intermediate and Final Product

Step 4: Mesylation of 6-Aminomethylsaccharin

  • Rationale: The aminomethyl group is reacted with methanesulfonyl chloride to form the corresponding sulfonamide.

  • Procedure:

    • Dissolve 6-aminomethylsaccharin in a suitable solvent.

    • Add methanesulfonyl chloride dropwise to obtain 6-methylsulfonylaminomethyl saccharin.[1]

Step 5: Ring Opening to form 5-(Methanesulfonylaminomethyl)-2-(methoxycarbonyl)benzenesulfonamide

  • Rationale: The saccharin ring is opened to reveal the benzenesulfonamide and methyl ester functionalities, forming the key intermediate.

  • Procedure:

    • The 6-methylsulfonylaminomethyl saccharin from the previous step is subjected to ring-opening conditions, typically involving treatment with a base in methanol, to yield the desired benzenesulfonamide intermediate.

Step 6: Condensation to form Mesosulfuron-methyl

  • Rationale: The key benzenesulfonamide intermediate is coupled with a pyrimidine derivative to form the final sulfonylurea bridge. This is the final step in constructing the herbicide molecule.

  • Procedure:

    • Dissolve 5-(methanesulfonylaminomethyl)-2-(methoxycarbonyl)benzenesulfonamide in toluene with potassium carbonate.[1]

    • Add ethyl chloroformate dropwise at room temperature and then heat to reflux.[1]

    • After cooling, work up the reaction to isolate the activated intermediate.

    • Dissolve this intermediate and 4,6-dimethoxypyrimidine-2-amine in toluene and heat to reflux.[1]

    • During the reaction, a mixture of toluene and ethanol is distilled off, with fresh toluene being added to drive the reaction to completion.[1]

    • After the reaction is complete, cool the mixture, and the product, Mesosulfuron-methyl, will precipitate. It can be collected by filtration and purified.

StepStarting MaterialProductTypical YieldPurity
1-36-Nitrosaccharin6-Aminomethylsaccharin~94% (for step 3)[1]>95%[1]
4-66-AminomethylsaccharinMesosulfuron-methyl~85% (for step 6)[1]>96%[1]

Conclusion

While Ethyl 2-amino-4-methylsulphonylbenzoate is not a commonly cited starting material in the synthesis of major commercial herbicides, its core structure is highly relevant to the field. The synthesis of Mesosulfuron-methyl provides a clear and detailed example of how such substituted aminobenzoate derivatives are crucial for the construction of complex and highly active sulfonylurea herbicides. The protocols outlined demonstrate a multi-step synthesis that relies on classical organic transformations to build the final active ingredient. A thorough understanding of these synthetic pathways and the underlying mechanism of action is essential for researchers and scientists working on the development of new and improved herbicidal solutions.

References

  • University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. Retrieved from [Link]

  • McCourt, J. A., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1069-E1077. Retrieved from [Link]

  • Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. Weed Science, 38(4/5), 409-416. Retrieved from [Link]

  • CN104610167A - Mesosulfuron-methyl synthesis method. (2015). Google Patents.
  • CN106243046A - Preparation method of mesosulfuron-methyl. (2016). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-amino-4-(methylsulfonyl)benzoate Synthesis

The following guide serves as a technical support resource for the synthesis and optimization of Ethyl 2-amino-4-(methylsulfonyl)benzoate . This compound is a critical scaffold in the development of sulfonylurea herbicid...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis and optimization of Ethyl 2-amino-4-(methylsulfonyl)benzoate . This compound is a critical scaffold in the development of sulfonylurea herbicides (e.g., Mesotrione precursors) and pharmaceutical agents.[1]

This guide prioritizes the Nitro-Reduction Route , as it is the most robust industrial and laboratory pathway, minimizing side reactions associated with direct amination or sulfide oxidation.[1]

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]

Executive Summary: The Synthetic Pathway[1][2][3][4][5][6]

To achieve high purity (>98%) and yield (>85%), we recommend the Stepwise Nitro-Reduction Protocol .[1] Direct esterification of the amino-acid zwitterion is often sluggish and prone to oxidation; therefore, esterifying the nitro-precursor before reduction is the superior strategy.

The Optimized Workflow
  • Precursor: 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA).[1][2][3][4]

  • Step 1 (Esterification): Fischer esterification to Ethyl 2-nitro-4-(methylsulfonyl)benzoate.[3]

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine.[1]

SynthesisPathway Figure 1: Optimized Synthetic Pathway for High-Yield Production Start Start: 2-Nitro-4- (methylsulfonyl)benzoic acid Step1 Step 1: Esterification (EtOH, H2SO4, Reflux) Start->Step1 Activation Inter Intermediate: Ethyl 2-nitro-4- (methylsulfonyl)benzoate Step1->Inter -H2O Step2 Step 2: Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Selectivity Final Target: Ethyl 2-amino-4- (methylsulfonyl)benzoate Step2->Final Yield >85%

Figure 1: The preferred synthetic route minimizes zwitterionic handling by esterifying prior to reduction.

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users.

Phase 1: Esterification Issues

Q1: My esterification conversion stalls at ~70%. Adding more acid catalyst doesn't help.[1][3] What is wrong? Diagnosis: Equilibrium limitation due to water accumulation.[1][3] Technical Insight: The sulfone group at the para position is electron-withdrawing, making the carboxylic acid less nucleophilic, but the primary issue in Fischer esterification is the equilibrium constant (


).[1]
Solution: 
  • Method A (Azeotropic Removal): Do not rely solely on reflux.[1] Use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene/Water) to physically remove water.

  • Method B (Thionyl Chloride): Switch to generating the acid chloride in situ.[1] Add

    
     (1.2 equiv) dropwise to the ethanolic solution at 0°C, then reflux. This drives the reaction to completion by releasing 
    
    
    
    and
    
    
    gas, bypassing the water equilibrium entirely.[1]

Q2: I see a new impurity spot on TLC just below the product. Is it the hydrolyzed acid? Diagnosis: Likely the sulfonic acid derivative or a transesterification byproduct if impure solvents were used.[1] Technical Insight: If you are using technical grade ethanol containing methanol, you will form the methyl ester impurity.[1] Solution: Ensure the use of anhydrous, denatured-free Ethanol (200 proof). If the spot is acidic (streaks on silica), it is unreacted starting material.[1]

Phase 2: Reduction & Workup

Q3: During Pd/C hydrogenation, the reaction is extremely slow (>24h). Diagnosis: Catalyst poisoning by sulfur. Technical Insight: The methylsulfonyl group (


) is generally stable, but trace amounts of sulfide impurities (from the precursor synthesis) or thiols can poison the Palladium surface.[1]
Solution: 
  • Wash the Precursor: Recrystallize the nitro-ester intermediate from Ethanol/Water to remove sulfur contaminants before reduction.[1][3]

  • Increase Pressure: Operate at 50 psi (3.4 bar)

    
     rather than a balloon (1 atm).
    
  • Alternative Reductant: If poisoning persists, switch to Iron powder reduction (Fe/NH4Cl in EtOH/H2O).[1] It is robust against sulfur poisoning.[1][3]

Q4: My yield drops significantly during aqueous workup. Where is the product? Diagnosis: Water solubility of the amino-ester. Technical Insight: The amine group (


) and the sulfone group (

) both increase polarity.[1] At low pH (during acid workup), the amine protonates, making the molecule water-soluble.[1] Solution:
  • pH Control: Ensure the aqueous phase is adjusted to pH 8–9 (using

    
    ) before extraction.
    
  • Salting Out: Saturate the aqueous layer with

    
     to decrease the solubility of the organic product (Salting-out effect).[1]
    
  • Solvent Choice: Use Ethyl Acetate or DCM for extraction; avoid Ether (poor solubility for sulfones).[1][3]

Optimized Experimental Protocol

Target: Ethyl 2-amino-4-(methylsulfonyl)benzoate Scale: 100 mmol basis[3]

Step 1: Synthesis of Ethyl 2-nitro-4-(methylsulfonyl)benzoate
  • Setup: 500 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (CaCl2).

  • Reagents:

    • 2-Nitro-4-(methylsulfonyl)benzoic acid: 24.5 g (100 mmol).[3]

    • Absolute Ethanol: 250 mL.[1]

    • Thionyl Chloride (

      
      ): 14.3 g (8.7 mL, 120 mmol).[1]
      
  • Procedure:

    • Suspend the acid in Ethanol at 0°C (ice bath).

    • Add

      
       dropwise over 20 minutes.[1] (Caution: Gas evolution).[1][3]
      
    • Remove ice bath and heat to reflux for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1). Product

      
       ~0.6; Acid 
      
      
      
      < 0.1.[1][3]
  • Workup:

    • Concentrate in vacuo to remove solvent and excess

      
      .[1]
      
    • Dissolve residue in DCM (200 mL), wash with Sat.[1]

      
       (2 x 100 mL) to remove unreacted acid.[1]
      
    • Dry (

      
      ) and evaporate.[1][5]
      
    • Expected Yield: 95-98% (Off-white solid).[3]

Step 2: Reduction to Ethyl 2-amino-4-(methylsulfonyl)benzoate

Recommended Method: Iron-Ammonium Chloride (Robust & Scalable)

  • Setup: 1 L RBF with mechanical stirring (slurry can be thick).

  • Reagents:

    • Nitro-ester intermediate (from Step 1): 27.3 g (100 mmol).[1][3]

    • Iron Powder (325 mesh): 16.8 g (300 mmol).[1][3]

    • Ammonium Chloride (

      
      ): 5.4 g (100 mmol).[1][3]
      
    • Solvent: Ethanol (300 mL) + Water (100 mL).[1]

  • Procedure:

    • Combine Nitro-ester, Ethanol, Water, and

      
      .[1][6][7] Heat to 70°C.
      
    • Add Iron powder in portions over 15 minutes.

    • Stir vigorously at reflux for 2–3 hours.

    • Color Change: Mixture will turn from yellow to dark brown/grey (iron oxides).[1][3]

  • Workup:

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron residues.[1] Wash pad with hot Ethanol (50 mL).[1]

    • Concentrate the filtrate to ~50 mL.

    • Pour into ice water (300 mL). The product should precipitate.[1][6][5]

    • Filter the solid, wash with cold water, and dry.[1][6]

    • Purification: Recrystallize from Ethanol/Hexane if necessary.[1][3]

Quantitative Data Summary
ParameterStandard ConditionOptimized ConditionImpact
Esterification Reagent

(Cat.)

(1.2 eq)
Yield +15% (bypasses equilibrium)
Reduction Catalyst 10% Pd/CFe /

Prevents S-poisoning; Lower Cost
Workup pH NeutralpH 8-9Prevents loss of amine salt to aqueous
Solvent System MethanolEthanol (Anhydrous)Prevents transesterification impurity

Logic & Diagnostic Visualization

Use this flowchart to diagnose low yields during the process.

Troubleshooting Figure 2: Troubleshooting Logic Tree for Yield Optimization Issue Problem: Low Overall Yield CheckStep Which step failed? Issue->CheckStep Step1Fail Step 1: Esterification CheckStep->Step1Fail Step2Fail Step 2: Reduction CheckStep->Step2Fail CheckTLC Check TLC: Is Starting Material Present? Step1Fail->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM High Rf Spot NoSM No: Workup Loss CheckTLC->NoSM Clean TLC Fix1 Fix: Use SOCl2 or Dean-Stark Trap YesSM->Fix1 Fix2 Fix: Check pH of aqueous wash (Must be basic) NoSM->Fix2 CheckTime Reaction Time > 12h? Step2Fail->CheckTime YesSlow Yes: Catalyst Poisoning CheckTime->YesSlow NoSlow No: Product Soluble in Water CheckTime->NoSlow Fix3 Fix: Switch to Fe/NH4Cl or Wash Precursor YesSlow->Fix3 Fix4 Fix: Salt out (NaCl) Use EtOAc extraction NoSlow->Fix4

Figure 2: Diagnostic logic for identifying yield loss in esterification and reduction steps.

References

  • Cheng, C., Wei, Z., & Ma, X. (2015).[1][2] Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3559–3563.[1][2]

  • Banik, B. K., et al. (2005).[1] Indium-Mediated Reduction of Nitroarenes: Ethyl 4-Aminobenzoate.[3] Organic Syntheses, 82,[1] 65. (Methodology adapted for nitro-ester reduction).

  • Di Loreto, H. E., et al. (2002).[1][8] Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate. Chemosphere, 49(3), 353-361.[1][8] (Provides stability data for sulfonyl benzoates).

  • Syngenta Ltd. (2003).[1][3] Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid.[2][3][4][9] U.S. Patent 6,576,794.[1][3] (Industrial grounding for precursor synthesis).

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-amino-4-methylsulphonylbenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 2-amino-4-methylsulphonylbenzoate. The information pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 2-amino-4-methylsulphonylbenzoate. The information presented herein is curated from established laboratory practices and scientific literature to ensure accuracy and reliability.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 2-amino-4-methylsulphonylbenzoate, providing step-by-step solutions to common problems.

Recrystallization Issues

Q1: My yield of Ethyl 2-amino-4-methylsulphonylbenzoate is very low after recrystallization. What are the possible causes and how can I improve it?

A1: Low recovery is a frequent issue in recrystallization and can stem from several factors.[1][2] Here’s a systematic approach to diagnosing and resolving the problem:

  • Excessive Solvent: The most common reason for poor yield is using too much solvent to dissolve the crude product.[1][3][4] The goal is to create a saturated solution at the solvent's boiling point, so using the minimum amount of hot solvent is critical.[3]

    • Solution: If you suspect excess solvent is the issue, you can carefully evaporate some of it to concentrate the solution and then allow it to cool again.[1]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it just before filtering your solution.[5]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6][7] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.[3][6]

    • Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one.[8] Ethanol or mixtures of ethanol and water are often good starting points for moderately polar compounds like Ethyl 2-amino-4-methylsulphonylbenzoate.

  • Incomplete Crystallization: Sometimes, even when the solution is supersaturated, crystals may be slow to form.[3][4]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[3][7] Cooling the solution in an ice bath can also promote crystal formation.[6]

Q2: My Ethyl 2-amino-4-methylsulphonylbenzoate is "oiling out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[4][6] This is often due to the boiling point of the solvent being higher than the melting point of the compound or the presence of significant impurities that depress the melting point.[4][8]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.[6]

    • Allow the solution to cool very slowly. Insulating the flask can help promote the formation of crystals instead of oil.[4]

    • If the problem persists, consider using a different solvent with a lower boiling point.[8]

Column Chromatography Issues

Q3: My Ethyl 2-amino-4-methylsulphonylbenzoate is streaking or not moving from the baseline of my silica gel column. How can I fix this?

A3: This is a common problem when purifying compounds with both acidic and basic functional groups, like an amine and a sulfonyl group, on silica gel. The acidic nature of the silica can lead to strong interactions with the basic amino group.[9]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[10] This will compete with your compound for the acidic sites on the silica, reducing tailing and improving elution.

    • Stationary Phase Deactivation: You can "deactivate" the silica gel by pre-treating it with a solvent system containing triethylamine.[10]

    • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for basic compounds.[9] Reversed-phase chromatography on C18-functionalized silica is also an excellent option for polar compounds.[9]

Q4: I'm having trouble separating my product from a very polar impurity using column chromatography. What strategies can I employ?

A4: Separating compounds with similar polarities can be challenging. Here are some advanced techniques:

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), gradually increase the polarity of the eluent over time.[10][11] This can help to resolve compounds that are close in polarity.

  • Different Solvent System: Experiment with different solvent combinations. Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation.[12] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different separation profiles.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an effective technique. This method uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[14]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying Ethyl 2-amino-4-methylsulphonylbenzoate?

A1: A combination of techniques is often the most effective approach. A typical workflow would be:

  • Initial Purification by Extraction: If the crude product is in a reaction mixture, an initial workup involving liquid-liquid extraction can remove many impurities.

  • Recrystallization: For removing small amounts of impurities and obtaining a highly crystalline product, recrystallization is often the method of choice.[8]

  • Column Chromatography: If recrystallization does not provide sufficient purity, or if there are impurities with similar solubility, column chromatography is necessary for a more refined separation.[11]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should meet the following criteria[8][15]:

  • The compound of interest should be highly soluble at the solvent's boiling point and have low solubility at low temperatures.[6]

  • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • The solvent should not react with the compound.[8]

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[6]

Solvent Selection Table for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but high boiling point can make drying difficult.
EthanolMedium-High78A versatile solvent for many organic compounds.[6]
MethanolMedium-High65Similar to ethanol but with a lower boiling point.[6]
Ethyl AcetateMedium77A good general-purpose solvent for compounds of intermediate polarity.[8]
AcetoneMedium56A strong solvent, but its low boiling point can be challenging to work with.[8]
DichloromethaneLow-Medium40Good dissolving power, but its low boiling point can lead to rapid evaporation.
HexaneLow69Suitable for non-polar compounds.[8]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your Ethyl 2-amino-4-methylsulphonylbenzoate:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.[16]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically cause the melting point to be depressed and broadened.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity. A pure compound will show a single major peak.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities. ¹H NMR and ¹³C NMR are standard techniques.[18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[19]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.

  • Dissolution: Place the crude Ethyl 2-amino-4-methylsulphonylbenzoate in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring or swirling. Add small portions of hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. If the compound is not very soluble in the mobile phase, "dry loading" is recommended. To do this, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.[10]

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system and gradually increase the polarity if necessary (gradient elution).[10]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify which ones contain the pure product.[16]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 2-amino-4-methylsulphonylbenzoate.

Visualizations

Diagram 1: Decision-Making Workflow for Purification

Purification_Workflow start Crude Product extraction Liquid-Liquid Extraction start->extraction Initial Workup recrystallization Recrystallization extraction->recrystallization oiling_out Oiling Out? recrystallization->oiling_out column_chromatography Column Chromatography purity_analysis Purity Analysis (TLC, HPLC, NMR) column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product Pure troubleshoot Troubleshoot Yield/Purity purity_analysis->troubleshoot Impure troubleshoot->column_chromatography oiling_out->purity_analysis No adjust_solvent Adjust Solvent/Cooling oiling_out->adjust_solvent Yes adjust_solvent->recrystallization

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-amino-4-methylsulphonylbenzoate

Topic: Removing impurities from crude Ethyl 2-amino-4-methylsulphonylbenzoate Cas No: 103366-30-1 (Generic structure reference) Role: Senior Application Scientist Status: Active Guide Diagnostic Triage: Identify Your Imp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from crude Ethyl 2-amino-4-methylsulphonylbenzoate Cas No: 103366-30-1 (Generic structure reference) Role: Senior Application Scientist Status: Active Guide

Diagnostic Triage: Identify Your Impurity Profile

Before initiating purification, you must characterize the "dirt" in your sample. Impurities in sulfone-benzoates are often process-dependent. Use this diagnostic matrix to select the correct protocol.

Q: My product is a dark yellow/orange solid, but it should be off-white. What is this?

A: This is likely residual Nitro-precursor (Ethyl 2-nitro-4-methylsulphonylbenzoate) or Azo-dimers .

  • Cause: Incomplete reduction of the nitro group or oxidation of the amine during workup.

  • Solution: If the content is >5%, re-subject to hydrogenation. If <5%, use Protocol B (Activated Carbon Recrystallization) .

Q: The melting point is broad and depressed (>5°C lower than expected).

A: This indicates solvent occlusion or regioisomers .

  • Cause: Sulfones are highly polar and can trap solvents like Ethyl Acetate or Ethanol in the lattice.

  • Solution: Dry under high vacuum at 50°C for 12 hours. If the MP remains low, use Protocol A (Standard Recrystallization) .

Q: I see a spot on TLC at the baseline (High Polarity).

A: This is the Hydrolyzed Acid (2-amino-4-methylsulphonylbenzoic acid).

  • Cause: Ester hydrolysis during aqueous workup or storage in wet conditions.

  • Solution: Use Protocol C (Biphasic Acid/Base Scrub) .

Impurity Fate Mapping (Visual Logic)

Understanding where impurities partition is critical for yield retention.

ImpurityFate Crude Crude Mixture (Ester, Acid, Nitro, Salts) Dissolution Dissolve in EtOAc Crude->Dissolution Wash1 Wash: 5% NaHCO3 Dissolution->Wash1 OrgLayer Organic Layer (Target Ester + Nitro) Wash1->OrgLayer Retains Ester AqLayer1 Aqueous Waste 1 (Hydrolyzed Acid Salts) Wash1->AqLayer1 Removes Acid Wash2 Wash: Water/Brine AqLayer2 Aqueous Waste 2 (Inorganic Salts) Wash2->AqLayer2 Removes Salts Cryst Recrystallization (EtOH/Water) Wash2->Cryst Evaporate & Solvent Swap OrgLayer->Wash2 Final Pure Product Cryst->Final Precipitate MotherLiq Mother Liquor (Nitro Impurity + Color) Cryst->MotherLiq Supernatant

Figure 1: Impurity Partitioning Workflow. Note that the Hydrolyzed Acid is removed via alkaline wash, while Nitro impurities are removed via solubility differentiation in the mother liquor.

Core Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing trace nitro compounds and general purification.

The Science: The sulfone group imparts high polarity, making the molecule soluble in hot alcohols but insoluble in cold water. We exploit this steep solubility curve.

ParameterSpecification
Primary Solvent Ethanol (95%) or Isopropanol (IPA)
Anti-Solvent Water (Deionized)
Ratio (v/v) 1:0.5 to 1:1 (Solvent:Anti-Solvent)
Temperature Dissolve at Reflux (78-82°C) → Cool to 0-5°C

Step-by-Step:

  • Charge crude solid into a flask.

  • Add Ethanol (5 mL per gram of solid).

  • Heat to reflux with stirring. If solid remains, add Ethanol in 1 mL increments until dissolved.

  • Optional: If the solution is dark, add Activated Carbon (5 wt%) and filter hot through Celite.

  • Remove from heat. Immediately add warm water (approx. 50% of ethanol volume) dropwise until slight turbidity persists.

  • Add a drop of Ethanol to clear the turbidity.

  • Allow to cool slowly to room temperature (stirring optional but recommended for uniform crystal size).

  • Chill in an ice bath (0-5°C) for 1 hour.

  • Filter and wash with cold Ethanol/Water (1:1).

Protocol C: Chemical Scrubbing (The "Acid Wash")

Best for: Removing hydrolyzed acid impurities (Baseline spots).

The Science: The target molecule is an amine, but the electron-withdrawing methylsulfonyl group reduces its basicity. Therefore, it will not easily form a salt with weak acids, but the impurity (Benzoic acid derivative) will form a salt with weak bases.

  • Dissolve crude material in Ethyl Acetate (10 mL/g).

  • Wash organic layer with 5% Sodium Bicarbonate (NaHCO₃) (2 x 5 mL/g).

    • Mechanism:[1][2][3][4] Converts the hydrolyzed acid impurity into its water-soluble sodium carboxylate salt.

  • Wash with Brine (saturated NaCl) to remove trapped water.

  • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[3]

  • Evaporate solvent to dryness.

  • Check Purity: If color persists, proceed to Protocol A.

Troubleshooting & FAQs

Issue: "The product is oiling out instead of crystallizing."

Diagnosis: The polarity gap between your solvent and anti-solvent is too wide, or the concentration is too high. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a "Bridge Solvent" (approx 5-10% volume) that is miscible with both phases, such as THF or Acetone .

  • Seed the mixture with a tiny crystal of pure product at 40°C.

Issue: "My yield is low (<50%)."

Diagnosis: The methylsulfonyl group makes the molecule significantly water-soluble compared to standard benzoates. Fix:

  • Do not use excess water in Protocol A. Keep the water ratio below 1:1.

  • Collect the mother liquor and concentrate it to half volume to induce a "second crop" of crystals.

Issue: "I have a stubborn red/pink color."

Diagnosis: Trace oxidation of the aniline nitrogen. Fix:

  • Perform Protocol A , but add Sodium Dithionite (Na₂S₂O₄) (0.5 wt%) to the hot ethanol solution before adding carbon.

  • The dithionite acts as a reducing bleaching agent, preventing further oxidation during the heat cycle.

References

  • Preparation of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (2013). Google Patents, CN103304453A.
  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (2014). Google Patents, CN103553991A.
  • Purification of Laboratory Chemicals. (2017). Butterworth-Heinemann.
  • Vogel's Textbook of Practical Organic Chemistry. (1989). Longman Scientific & Technical. (Standard procedures for acid-base extraction of amphoteric compounds).

Sources

Optimization

Technical Support Center: Benzoate Esterification Troubleshooting

Introduction: The "Benzoate Bottleneck" Welcome to the technical support hub for esterification chemistry. If you are here, you likely encountered a stalled reaction where a standard aliphatic protocol failed on a benzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Benzoate Bottleneck"

Welcome to the technical support hub for esterification chemistry. If you are here, you likely encountered a stalled reaction where a standard aliphatic protocol failed on a benzoic acid derivative.

Why is this happening? Benzoate esterification presents a unique "double-trouble" profile compared to aliphatic acids:

  • Thermodynamic Drag: Conjugation between the benzene ring and the carbonyl group stabilizes the starting material (

    
     is lower), making the nucleophilic attack at the carbonyl carbon energetically more demanding than in acetic or propionic acid.
    
  • Kinetic Blocking: Substituents at the ortho-position (2,6-substitution) create significant steric hindrance, preventing the formation of the tetrahedral intermediate required for Fischer and Steglich mechanisms.

Use the diagnostic workflow below to select the correct troubleshooting module for your situation.

Diagnostic Workflow: Method Selection

BenzoateDecisionTree Start Start: Analyze Substrate Sensitive Is the substrate Acid-Sensitive? Start->Sensitive Hindered Is the Benzoic Acid Sterically Hindered (Ortho-sub)? Sensitive->Hindered No (Stable) Steglich Method B: Steglich Esterification (DCC/DMAP) Sensitive->Steglich Yes (Acid Labile) Fischer Method A: Fischer Esterification (Thermodynamic Control) Hindered->Fischer No (Unsubstituted) AcidChloride Method C: Acid Chloride Activation (SOCl2 + DMF cat.) Hindered->AcidChloride Yes (Robust) Yamaguchi Method D: Yamaguchi Esterification (Mixed Anhydride) Steglich->Yamaguchi Fails due to Sterics?

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and steric profile.

Module 1: The Thermodynamic Stall (Fischer Esterification)

Symptom: "My reaction proceeds cleanly but stalls at ~65% conversion regardless of time."

Root Cause: Fischer esterification is an equilibrium-controlled process. For benzoic acid and primary alcohols, the equilibrium constant (


) is typically near 4.0.


At a 1:1 molar ratio, the theoretical maximum yield is roughly 67%.[1] To break this ceiling, you must exploit Le Chatelier’s principle.
Troubleshooting Protocol: Water Removal Strategies

Do not simply add more catalyst. You must remove a product (water) or saturate with a reactant (alcohol).[2][3]

MethodEfficiencySetup ComplexityBest For
Excess Alcohol Moderate (90-95%)LowCheap, volatile alcohols (MeOH, EtOH) used as solvent.
Dean-Stark Trap High (>98%)MediumNon-volatile alcohols in benzene/toluene reflux.
Soxhlet + Sieves Critical (>99%) HighHigh-value substrates where alcohol cannot be in excess.
The "Soxhlet-Sieve" Protocol (High-Value Substrates)

Use this when you cannot use the alcohol as the solvent.

  • Setup: Fit a Soxhlet extractor between your reaction flask and the reflux condenser.

  • Charge: Fill the Soxhlet thimble with activated 3Å Molecular Sieves (ensure they are freshly activated at 300°C).

  • Solvent: Use dry Toluene or DCM (if using a specialized high-pressure flask).

  • Execution: As the solvent refluxes, the azeotrope condenses into the Soxhlet, passes through the sieves (stripping water), and returns dry solvent to the reaction pot.

  • Self-Validation: Monitor the sieves. If using an indicator (like cobalt chloride), they should change color. If not, check the reaction by TLC; the limiting reagent spot should disappear completely.

Module 2: The "Urea Trap" (Steglich Esterification)

Symptom: "I isolated a white solid byproduct, and my yield is very low (<30%)."

Root Cause: You are witnessing the


-acylurea failure mode .
In Steglich esterification, DCC activates the acid to form an O-acylisourea.[4][5][6] If the alcohol attack is slow (due to sterics or low nucleophilicity), this intermediate undergoes a 1,3-rearrangement to form a stable, unreactive 

-acylurea.[5]
Mechanism & Failure Mode Visualization

SteglichMechanism Acid Benzoic Acid + DCC Intermediate O-Acylisourea (Activated) Acid->Intermediate ActiveEster N-Acyl Pyridinium (Highly Reactive) Intermediate->ActiveEster + DMAP DeadEnd N-Acylurea (Dead End Byproduct) Intermediate->DeadEnd No DMAP or Steric Delay Path_Good Path A: DMAP Catalysis (Fast) Path_Bad Path B: 1,3-Rearrangement (Slow but Irreversible) Product Benzoate Ester + DCU (Precipitate) ActiveEster->Product + Alcohol

Figure 2: The kinetic competition in Steglich esterification. Path B dominates when DMAP is insufficient or the alcohol is hindered.

Corrective Protocol: The "DMAP Boost"

Standard protocols suggest 5-10 mol% DMAP. For benzoates, this is often insufficient.

  • Stoichiometry: Increase DMAP loading to 0.3 - 1.0 equivalents if the alcohol is secondary or hindered.

  • Temperature Control: Mix the Acid, DCC, and DMAP at 0°C first. Add the alcohol slowly. Low temperature suppresses the rearrangement (Path B) more than the intermolecular attack (Path A).

  • Alternative Coupling: If

    
    -acylurea persists, switch from DCC to EDC (EDAC) . The urea byproduct from EDC is water-soluble, simplifying the cleanup, though it does not prevent the rearrangement itself.
    

Module 3: Overcoming Steric Hindrance (Acid Chlorides)

Symptom: "I have a 2,6-disubstituted benzoic acid (e.g., 2,6-dimethylbenzoic acid) and it will not react with any standard method."

Root Cause: The "Rule of Six" (Newman) applies here. Substituents at the 2 and 6 positions block the trajectory of the nucleophile (alcohol) from attacking the carbonyl carbon. You need a highly electrophilic species (Acylium ion or Acid Chloride) to overcome this barrier.

The "Turbo-Charged" Acid Chloride Protocol

Note: Thionyl chloride (


) alone is often too slow for hindered benzoates.
  • Reagents:

    • Substrate: 1.0 equiv.

    • Thionyl Chloride (

      
      ): 2.0 - 5.0 equiv.
      
    • Catalyst: DMF (Dimethylformamide): 5 drops per 10 mmol substrate (Essential).

  • Mechanism of Activation: DMF reacts with

    
     to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is far more reactive toward the carboxylic acid than 
    
    
    
    alone.
  • Step-by-Step:

    • Step A: Dissolve acid in dry DCM or Toluene (or neat

      
       if scale permits).
      
    • Step B: Add catalytic DMF. Evolution of gas (

      
      ) should become vigorous immediately.
      
    • Step C: Reflux for 1-2 hours.

    • Step D (Validation): Take an aliquot, blow off volatiles with

      
      , and check IR. You must see the Carbonyl shift from ~1680-1690 cm⁻¹ (Acid) to ~1770-1780 cm⁻¹ (Acid Chloride) .
      
    • Step E: Evaporate excess

      
       completely (use toluene azeotrope).
      
    • Step F: Redissolve in dry DCM, add Pyridine (1.2 equiv), then add the alcohol.

Safety Note: This generates HCl and


 gas. Must be performed in a well-ventilated fume hood.[7]

References

  • Fischer Esterific

    • Source: Master Organic Chemistry. "Fischer Esterification."[2][3][4]

    • URL:[Link]

  • Steglich Esterific

    • Source: Organic Chemistry Portal.[3][8][9] "Steglich Esterification."

    • URL:[Link]

  • Yamaguchi Esterification (Alternative for Hindered Substr

    • Source: Organic Chemistry Portal.[3][8][9] "Yamaguchi Esterification."[9]

    • URL:[Link]

  • Acid Chloride Form

    • Source: LibreTexts Chemistry. "Acid Halide Synthesis."
    • URL:[Link][1][10][11]

Sources

Troubleshooting

Improving thermal stability of Ethyl 2-amino-4-methylsulphonylbenzoate solutions

Current Status: Systems Online Topic: Thermal Stability & Solution Handling Molecule ID: Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 163683-16-9) Chemical Class: Sulfonyl-substituted Aniline / Benzoate Ester Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Online Topic: Thermal Stability & Solution Handling Molecule ID: Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 163683-16-9) Chemical Class: Sulfonyl-substituted Aniline / Benzoate Ester

Diagnostic Hub: What are you observing?

Before proceeding to the protocols, identify the specific degradation mode based on your visual or analytical observations. This molecule has two distinct "failure modes" driven by its functional groups.

ObservationPrimary SuspectUnderlying MechanismImmediate Action
Solution turns Yellow/Brown/Black Oxidative Degradation The primary amine (

) is oxidizing to form azo, azoxy, or quinoid-like chromophores.
Purge with Argon/Nitrogen. Add antioxidant (e.g., Ascorbic Acid) if compatible.
Precipitation / pH Drop Hydrolysis The ethyl ester (

) is cleaving to form the free acid (benzoic acid derivative) and ethanol.
Check water content (Karl Fischer). Lower temperature. Adjust pH to neutral.
Loss of Assay (HPLC) without Color Change Transesterification / Dimerization Interaction with alcoholic solvents or intermolecular amide formation (slower process).Switch to non-nucleophilic solvents (e.g., Acetonitrile, Toluene).

Deep Dive: The Chemistry of Instability

To stabilize this molecule, you must understand the "Push-Pull" electronic environment of the benzene ring.

  • The "Pull" (Destabilizer): The 4-methylsulphonyl group (

    
    ) is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring.
    
    • Consequence: This makes the carbonyl carbon of the ethyl ester significantly more electrophilic (positive). It is more susceptible to hydrolysis (attack by water/hydroxide) than a standard ethyl benzoate.

  • The "Push" (Stabilizer/Risk): The 2-amino group (

    
    ) is an electron donor.
    
    • Consequence: While it pushes electrons back, the strong pull from the sulfone at the para position dominates the ester's reactivity. However, the amine itself remains vulnerable to radical oxidation, especially in the presence of trace metals or light.

Degradation Pathways Diagram

DegradationPathways Start Ethyl 2-amino-4-methylsulphonylbenzoate (Intact Molecule) Hydrolysis Hydrolysis Pathway (Water/Heat/Base) Start->Hydrolysis + H2O / OH- Oxidation Oxidation Pathway (Oxygen/Light/Metals) Start->Oxidation + O2 / hν Acid Degradant A: 2-amino-4-methylsulphonyl benzoic acid (Precipitate) Hydrolysis->Acid Ester Cleavage Azo Degradant B: Azo/Azoxy Dimers (Colored Impurities) Oxidation->Azo Radical Coupling

Figure 1: Primary degradation pathways. The ester hydrolysis leads to the free acid (often insoluble in organics), while amine oxidation leads to colored impurities.

Stabilization Protocols & Engineering

Protocol A: Solvent Selection & Handling

Objective: Minimize hydrolysis risk.

The choice of solvent is the single most critical factor. The ester bond is "activated" by the sulfone group, making it hyper-sensitive to moisture.

  • Recommended Solvents:

    • Top Tier (Inert): Acetonitrile (MeCN), Dichloromethane (DCM), Toluene.

    • Acceptable (with caution): Ethanol/Methanol (Only if anhydrous; risk of transesterification over long periods).

    • Avoid: Water (unless buffered), aqueous bases (NaOH, KOH), Acetone (can form Schiff bases with the amine).

  • Water Limit: Maintain water content

    
     (w/w). Use molecular sieves (3Å or 4Å) in stock solutions.
    
Protocol B: pH Engineering

Objective: Balance the "Hydrolysis vs. Protonation" trade-off.

If you must work in an aqueous or semi-aqueous environment:

  • The Danger Zone: pH > 8.0. The electron-deficient ester will hydrolyze rapidly.

  • The Sweet Spot: pH 4.5 – 6.0.

    • Why? Slightly acidic conditions protonate a fraction of the amine (reducing oxidation risk) but are not acidic enough to rapidly catalyze acid hydrolysis of the ester.

  • Buffer Recommendation: Citrate or Phosphate buffer (50 mM). Avoid Carbonate (too basic).

Protocol C: Antioxidant System

Objective: Prevent amine browning.

If your solution darkens over time (24-48h), implement this additive strategy:

AdditiveConcentrationMechanismNote
Sodium Metabisulfite 0.1% - 0.5% (w/v)Scavenges dissolved oxygen.Best for aqueous/alcoholic solutions.
BHT (Butylated hydroxytoluene) 0.05% (w/v)Radical scavenger.Best for organic solvents (Toluene/DCM).
EDTA (Disodium) 1 mMChelates trace metals (Fe, Cu) that catalyze amine oxidation.Critical if using non-HPLC grade water.

Experimental Validation: Stability Testing

Do not guess. Validate your stability using this accelerated stress test.

Methodology: Isothermal Stress Test

  • Preparation: Prepare a 1 mg/mL solution in your target solvent.[1]

  • Aliquot: Split into 3 amber glass vials.

    • Vial A: Control (4°C fridge).

    • Vial B: Stress (25°C / RT).

    • Vial C: Accelerated (50°C water bath).

  • Timepoints: Sample at T=0, 4h, 24h, 48h.

  • Analysis: HPLC-UV (254 nm).

    • Look for: Decrease in main peak area vs. appearance of new peaks at RRT (Relative Retention Time) ~0.4 (Acid) or RRT > 1.5 (Dimers).

Workflow Diagram

StabilityWorkflow cluster_conditions Storage Conditions Step1 Prepare Stock Solution (1 mg/mL) Step2 Split into Vials Step1->Step2 C1 4°C (Control) Step2->C1 C2 25°C (Ambient) Step2->C2 C3 50°C (Stress) Step2->C3 Step3 HPLC Analysis (T=0, 24h, 48h) C1->Step3 C2->Step3 C3->Step3 Decision Calculate % Recovery Step3->Decision

Figure 2: Accelerated stability testing workflow to determine half-life (


) in solution.

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of this compound? A: Absolutely not. The combination of high heat (121°C) and moisture will quantitatively hydrolyze the ester to the carboxylic acid (2-amino-4-methylsulphonylbenzoic acid). Use sterile filtration (0.22 µm PTFE or Nylon filters).

Q: My sample turned pink/red overnight. Is it ruined? A: This indicates early-stage amine oxidation. While the purity might still be >95% (the color bodies have high extinction coefficients), it suggests your solvent has dissolved oxygen. For analytical standards, repurify. For synthesis, you may proceed but expect lower yields or difficult purification.

Q: Can I store the solution in DMSO? A: Yes, DMSO is an excellent solvent for stability if it is dry. However, DMSO is hygroscopic. If left uncapped, it absorbs water, which will eventually hydrolyze the ester. Store DMSO stocks at -20°C in aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Q: Why does the literature mention "Saccharin" formation? A: Be careful with literature searches. "Saccharin" formation typically refers to sulfonamide derivatives (2-aminosulfonyl...), not sulfone derivatives like yours (4-methylsulphonyl...). While your molecule is related to Mesotrione intermediates, it lacks the nitrogen on the sulfur required to form the saccharin ring directly [1, 2].

References

  • Mesotrione Synthesis Intermediates. Patent WO2012032528A2. Describes the handling of 2-nitro-4-methylsulfonylbenzoic acid derivatives and esterification conditions, highlighting the sensitivity of the ester linkage in similar scaffolds.

  • Kinetics of Benzoate Hydrolysis.ResearchGate / J. Phys. Org. Chem. General principles of how electron-withdrawing groups (like sulfones)

    
     mechanism).
    
    
  • Oxidation of Aniline Derivatives. BenchChem / Safety Data. Guidelines on the oxidative instability of primary aromatic amines and the formation of azo/azoxy degradation products in the presence of oxygen and light.

  • Mesotrione Process Chemistry. Patent CN108440352B. Details the condensation of the acid chloride with cyclohexanedione, providing context on the stability of the precursor ester in organic solvents.

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Nitro-Reduction Reactions

Welcome to the technical support center for addressing catalyst poisoning during the catalytic hydrogenation of nitro compounds to amines. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing catalyst poisoning during the catalytic hydrogenation of nitro compounds to amines. This guide is designed for researchers, scientists, and drug development professionals who rely on this critical transformation. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to help you diagnose, mitigate, and resolve issues related to catalyst deactivation.

Troubleshooting Guide (Q&A)

This section addresses specific experimental failures with a focus on identifying the root cause and implementing effective solutions.

Q1: My reaction has stalled or is showing very low conversion. What are the first steps to diagnose catalyst poisoning?

A1: Sluggish or stalled reactions are classic symptoms of catalyst deactivation, with poisoning being a primary suspect. Before assuming a complex issue, it's crucial to rule out basic experimental variables. However, if conditions are optimal, the focus should shift to identifying potential contaminants.

Initial Diagnostic Workflow:

  • Verify Reaction Conditions: Double-check that temperature, hydrogen pressure, and agitation speed are correctly set and maintained. Ensure there are no leaks in your hydrogenation apparatus.

  • Control Experiment: Run the reaction with a trusted, pure substrate (e.g., nitrobenzene) and a fresh batch of catalyst. If this control experiment proceeds as expected, it strongly suggests that your substrate or solvent is the source of the poison.

  • Analyze Starting Materials: The most common sources of poisons are the starting materials and solvents.[1][2] Contaminants can be introduced from previous synthetic steps or during storage.

    • Purity Check: Review the purity of your nitro-aromatic starting material. Were there sulfur- or halogen-containing reagents used in its synthesis?

    • Solvent Integrity: Ensure solvents are of high purity and have been stored correctly. For instance, beware of rubber stoppers on solvent bottles, which can contain vulcanizing sulfur, a potent poison.[3]

  • Isolate the Source: If you suspect a poison, you can run small-scale "spiking" experiments. Add a small amount of your unpurified starting material to a control reaction that is known to work. A sudden drop in reaction rate will confirm the presence of a poison in that material.

This systematic approach helps differentiate between procedural errors and genuine catalyst poisoning, guiding your subsequent troubleshooting efforts.

Q2: I've identified sulfur as a likely poison. How do I confirm this and what can I do?

A2: Sulfur compounds are among the most potent and common poisons for palladium (Pd) and platinum (Pt) catalysts.[1][2][3] They deactivate the catalyst by strongly and often irreversibly binding to the active metal sites, blocking them from the reactants.[2][4]

Confirmation & Mitigation Strategy:

  • Confirmation: Analytical techniques can definitively identify sulfur. Submitting a sample of your starting material for Inductively Coupled Plasma (ICP) analysis can quantify sulfur content down to ppb levels.[5]

  • Source Identification: Common sulfur sources include thiols, sulfides, disulfides, and thiophenes, which may be present as impurities in reagents or solvents.[3]

  • Mitigation - Feedstock Purification:

    • Adsorbent Treatment: Create a "guard bed" by passing your substrate solution through a column packed with activated alumina, silica gel, or activated carbon before it enters the reactor. These materials can adsorb sulfur impurities.

    • Recrystallization: Purifying the nitro-aromatic starting material through recrystallization can often remove trace impurities.

    • Distillation: If your starting material is a liquid, distillation can be an effective purification method.

  • Mitigation - Process Adjustment:

    • Increase Catalyst Loading: As a last resort for minor poisoning, a modest increase in catalyst loading might provide enough active sites to drive the reaction to completion, though this is not an economical solution.[1]

    • Use a Sulfur-Tolerant Catalyst: In some industrial applications, specially designed sulfur-tolerant catalysts, such as certain palladium sulfide (Pd₄S) formulations, can be employed.[6]

Q3: My starting material contains halides (Cl, Br, I). How will this affect my Pd/C catalyst and how can I mitigate it?

A3: Halide ions are known inhibitors for hydrogenation catalysts like Palladium and Nickel.[3] Their poisoning effect is concentration-dependent and follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[3] They can adsorb onto the catalyst surface, altering its electronic properties and blocking active sites.

Impact and Mitigation:

  • Mechanism: Halide ions can act as Lewis bases, donating electron pairs to the electron-deficient metal surface. This interaction can reduce the catalyst's ability to activate hydrogen and the nitro group.

  • Mitigation Strategies:

    • Use Protic or Acidic Solvents: The inhibitory effect of halides can often be countered by using a protic solvent like ethanol or adding a small amount of an organic acid such as acetic acid.[3] The acid can protonate the halide ion, reducing its ability to bind to the catalyst surface.

    • Water Addition: In anhydrous systems, the addition of a small amount of water can sometimes reverse the poisoning effect of halides.[3]

    • Reagent Purity: Whenever possible, use halide-free reagents and solvents to prevent the issue from arising.[1]

It is important to distinguish between halide ions and organic halides. While ionic halides are potent poisons, non-ionizable organic halides (e.g., an aryl chloride) are often tolerated by Pd and Pt catalysts, especially if they are not directly bonded to the region undergoing reduction.[3]

Q4: The reaction works at a small scale but fails on a larger scale in a different reactor. Could this be poisoning?

A4: Yes, this is a common and frustrating scale-up problem that can indeed be caused by poisoning. The source of the poison in this case is often the reactor itself or the associated equipment.

Potential Sources and Solutions:

  • Leaching from Reactor Walls: If you are moving from a glass laboratory reactor to a stainless steel pilot-plant reactor, trace metals could leach from the reactor walls or welds, especially under acidic conditions. Heavy metals like lead, mercury, or arsenic are known catalyst poisons.[2][5]

    • Solution: Ensure the reactor material is compatible with your reaction conditions. A glass-lined reactor is often preferred to avoid metal leaching. If using stainless steel, ensure it is of a high-grade (e.g., Hastelloy) and properly passivated.

  • Contamination from Shared Equipment: The larger reactor may have been used for other processes. Residues from previous batches, particularly sulfur-containing compounds, can remain adsorbed on reactor walls, agitators, or transfer lines and poison your catalyst.

    • Solution: Implement a rigorous and validated cleaning protocol for the reactor between batches. This may involve solvent washes, steam cleaning, or even a dilute acid or base wash, followed by thorough rinsing.

  • Changes in Raw Material Source: When scaling up, raw materials are often purchased in larger quantities from different suppliers. A new batch of starting material or solvent may contain trace impurities that were not present in the lab-scale material.

    • Solution: Always qualify new batches of raw materials with a small-scale control reaction before committing to a large-scale run.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalyst poisons for nitro-reductions?

A1: For common hydrogenation catalysts like Pd/C, PtO₂, and Raney Nickel, the main culprits fall into several classes:

  • Sulfur Compounds: Thiols, sulfides, disulfides, thiophenes.[3]

  • Halide Ions: Chloride, bromide, and iodide.[1][3]

  • Heavy Metals: Lead, mercury, arsenic, cadmium.[2][7]

  • Strongly Coordinating Species: Carbon monoxide (CO), cyanide (CN⁻), phosphines, and phosphites.[2][8]

  • Basic Nitrogen Compounds: Pyridine and piperidine can act as inhibitors, especially for acidic catalyst supports. The amine product of the reaction itself can sometimes cause product inhibition if it is strongly basic.[3]

The table below summarizes these common poisons.

Poison ClassExamplesCommon SourcesMechanism of Action
Sulfur Compounds Thiols (R-SH), Sulfides (R-S-R), ThiophenesImpurities in starting materials, solvents, vulcanized rubberStrong chemisorption on metal active sites, blocking access for reactants.[2][4]
Halide Ions Cl⁻, Br⁻, I⁻Reagents from previous steps (e.g., HCl, SOCl₂), impure solventsAdsorption on metal surface, altering electronic properties and activity.[3]
Heavy Metals Pb, Hg, AsLeaching from reactors, impure reagentsFormation of stable alloys or complexes with the active metal.[2][5]
Coordinating Ligands CO, CN⁻, Phosphines (PR₃)Impure H₂ gas, side reactions, reagentsStrong dative bonding to metal sites, stronger than reactant binding.[2][8]
Basic Nitrogen Pyridine, PiperidineSolvents, additives, or impuritiesAdsorption to acidic sites on the catalyst support or metal surface.[3]
Q2: How do catalyst poisons actually deactivate the catalyst?

A2: Catalyst deactivation by poisoning is not a single process but occurs through several mechanisms, primarily at the catalyst's active sites. These are the specific atoms or locations on the catalyst surface where the chemical reaction happens.

  • Active Site Blocking (Steric Hindrance): This is the most straightforward mechanism. The poison molecule physically adsorbs onto an active site, preventing the nitro compound or hydrogen from accessing it.[2][4] Sulfur compounds are a classic example of this.

  • Electronic Modification: Poisons can alter the electronic properties of the catalyst. For instance, an electronegative poison like chlorine can withdraw electron density from the metal surface. This change can weaken the metal's ability to adsorb and activate reactants, thereby slowing down or stopping the reaction.

  • Surface Restructuring: Some poisons can induce changes in the physical structure of the catalyst surface. This can lead to the loss of specific, highly active sites, even if the poison itself desorbs later.

  • Formation of Inactive Phases: In some cases, the poison reacts with the active metal to form a new, catalytically inactive compound. For example, sulfur can react with palladium oxide (PdO) to form inactive palladium sulfate (PdSO₄).[9]

The diagram below illustrates the fundamental concept of active site blocking.

PoisoningMechanism cluster_0 Normal Catalytic Cycle cluster_1 Poisoned Catalyst Substrate Nitro Compound ActiveSite1 Active Site Substrate->ActiveSite1 Adsorbs Product Amine Product ActiveSite1->Product Reacts & Desorbs Substrate2 Nitro Compound BlockedSite Blocked Site Substrate2->BlockedSite Cannot Adsorb Poison Poison (e.g., Sulfur) Poison->BlockedSite Irreversibly Binds

Caption: Mechanism of Catalyst Poisoning by Active Site Blocking.

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in some cases, a poisoned catalyst can be regenerated, but the success depends heavily on the nature of the poison and the strength of its interaction with the catalyst.

  • Reversible Poisoning: If the poison is weakly adsorbed (physisorbed), it can sometimes be removed by washing the catalyst with a suitable solvent or by a mild thermal treatment under an inert gas flow.

  • Irreversible Poisoning: Poisons that bind strongly (chemisorbed), such as sulfur, are much more difficult to remove. Regeneration often requires harsh chemical or thermal treatments that can permanently damage the catalyst's structure, reducing its overall activity and surface area.

Common Regeneration Methods:

  • Solvent Washing: For loosely bound impurities or poisoning by basic compounds, washing the catalyst with solvents can be effective. A sequence might involve washing with ethanol, then water, then a dilute acid (like acetic acid), followed by extensive water washing to neutrality.[1]

  • Oxidative Treatment: For sulfur poisoning, a controlled oxidation can sometimes be effective. This can involve treating the catalyst with an oxidizing agent like hydrogen peroxide or simply heating it in a controlled air atmosphere.[10] This process aims to convert sulfides to sulfates, which may be more easily removed. However, this must be done carefully to avoid over-oxidizing the active metal.

  • Reductive Treatment: In some cases, a high-temperature treatment under a hydrogen flow can help remove certain poisons.[11]

It is crucial to note that regeneration rarely restores 100% of the initial activity. Often, a regenerated catalyst will show lower activity and a shorter lifespan than a fresh catalyst.[12]

Q4: How can I proactively prevent catalyst poisoning?

A4: Prevention is always the best strategy and is far more cost-effective than regeneration or catalyst replacement.

The workflow below outlines a proactive approach to preventing catalyst poisoning.

PreventionWorkflow Start Start: New Synthesis Campaign Qualify Qualify Raw Materials (Substrate, Solvents, Reagents) Start->Qualify Test Perform Poison Sensitivity Test (See Protocol 1) Qualify->Test Purify Purify Contaminated Feedstocks (e.g., Guard Bed, Recrystallization) Test->Purify Poison Detected Clean Ensure Reactor & Equipment are Clean and Inert Test->Clean No Poison Detected Purify->Clean Run Execute Reaction with Qualified Materials Clean->Run End End: Successful Reaction Run->End

Caption: Proactive Workflow for Preventing Catalyst Poisoning.

Key Preventative Measures:

  • Rigorous Feedstock Purification: This is the most critical step. Never assume reagents are "pure enough." Use the purification techniques mentioned earlier (adsorbent beds, distillation, recrystallization) before introducing materials into your reactor.[13]

  • Use of Guard Beds: Placing a small, disposable bed of a cheaper adsorbent material or an older catalyst upstream of the main catalyst bed can capture poisons before they reach the high-value catalyst.

  • Dedicated Equipment: If possible, use dedicated reactors and equipment for sensitive catalytic reactions to avoid cross-contamination.

  • Inert Atmosphere: Always ensure your reaction is performed under a properly inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen, as oxygen can sometimes interact with substrates or catalysts to form inhibiting species.

Protocols

Protocol 1: Poison Sensitivity Test

This protocol helps determine if a batch of starting material or solvent contains impurities that inhibit the catalyst.

Materials:

  • Reference Substrate (e.g., high-purity nitrobenzene)

  • Test Substrate (the batch )

  • Reaction Solvent (high purity)

  • Hydrogenation Catalyst (e.g., 5% Pd/C)

  • Small-scale hydrogenation vessels (e.g., pressure tubes)

  • Stirring apparatus and hydrogen source

Procedure:

  • Control Reaction:

    • Set up a reaction using the reference substrate (e.g., 1 mmol), solvent (e.g., 5 mL), and a standard catalyst loading (e.g., 2 mol%).

    • Run the reaction under standard conditions (e.g., 40 psi H₂, room temperature).

    • Monitor the reaction progress (e.g., by H₂ uptake, TLC, or LC-MS) and record the time to completion or the initial rate. This is your baseline.

  • Test Reaction:

    • Set up an identical reaction, but use the test substrate instead of the reference substrate.

    • Run under the exact same conditions as the control.

    • Compare the reaction rate to the control. A significantly slower rate indicates the presence of a poison in the test substrate.

  • Spiking Experiment (Optional):

    • Set up another control reaction.

    • Let the reaction run for 5-10 minutes to establish a stable rate of H₂ uptake.

    • Inject a small amount (e.g., 5-10 wt% relative to the reference substrate) of the test substrate into the reaction vessel.

    • A sharp decrease or complete stop in H₂ uptake confirms the presence of a potent poison.

Protocol 2: Mild Regeneration of a Suspected Poisoned Catalyst

This protocol is for attempting to recover a catalyst that has been poisoned by weakly adsorbed or acid-sensitive impurities. Safety Note: Handle catalysts, especially when dry, with care as they can be pyrophoric.[14][15] Always perform operations in a well-ventilated fume hood.

Procedure:

  • Catalyst Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent to remove residual substrate and product. Do not allow the catalyst to dry completely on the filter paper if it has been used, as it can be pyrophoric.

  • Aqueous Wash: Transfer the moist catalyst cake to a beaker or flask. Add deionized water and stir or sonicate for 15 minutes. Decant or filter the water. Repeat this step 2-3 times.

  • Dilute Acid Wash:

    • Suspend the water-washed catalyst in a 1-2% solution of acetic acid in deionized water.

    • Stir the suspension for 30 minutes at room temperature. This can help remove basic impurities.[1]

    • Filter the catalyst.

  • Neutralization Wash: Wash the catalyst cake on the filter with copious amounts of deionized water until the filtrate is neutral (check with pH paper).

  • Solvent Exchange: Wash the catalyst with ethanol or another suitable reaction solvent to remove the water.

  • Drying: Dry the catalyst carefully under a vacuum.

  • Activity Test: Use the regenerated catalyst in the "Control Reaction" described in Protocol 1 to assess its recovered activity compared to fresh catalyst.

References

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Google Patents. (2013). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Chemistry Conferences 2025. (n.d.). Current research progress in heavy metals poisoning of Selective Catalytic Reduction (SCR) denitration catalysts. Retrieved from [Link]

  • Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Koel, B. E. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • PubMed. (2019). Heavy metal poisoned and regeneration of selective catalytic reduction catalysts. Retrieved from [Link]

  • ACS Publications. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • MDPI. (2019). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. Retrieved from [Link]

  • ACS Publications. (2024). Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants. Environmental Science & Technology. Retrieved from [Link]

  • SAE International. (2007). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • ACS Publications. (2024). Mitigating the Poisoning Effect of Formate during CO2 Hydrogenation to Methanol over Co-Containing Dual-Atom Oxide Catalysts. JACS Au. Retrieved from [Link]

  • MDPI. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Johnson Matthey. (n.d.). JM ProcessWise Webinar. Retrieved from [Link]

  • ResearchGate. (n.d.). Heavy Metal Poisoned and Regeneration of Selective Catalytic Reduction Catalysts. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • Koel Research Group. (n.d.). "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online. Retrieved from [Link]

  • ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]

  • Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Troubleshooting

Controlling moisture sensitivity in Ethyl 2-amino-4-methylsulphonylbenzoate storage

Technical Support Hub: Ethyl 2-amino-4-methylsulphonylbenzoate Ref: TSH-EAMSB-001 | Version: 2.4 | Status: Active Introduction: The Stability Paradox Welcome to the specialized support center for Ethyl 2-amino-4-methylsu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Ethyl 2-amino-4-methylsulphonylbenzoate Ref: TSH-EAMSB-001 | Version: 2.4 | Status: Active

Introduction: The Stability Paradox

Welcome to the specialized support center for Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 105663-82-7 / Analogous structures).

As a researcher, you likely selected this compound as a scaffold for sulfonamide synthesis or as a herbicide intermediate (e.g., Mesotrione precursors). However, you may have noticed a "shelf-life paradox": while the sulfonyl group adds necessary polarity, it also destabilizes the ester linkage.

This guide moves beyond generic "store in a cool dry place" advice. We analyze the molecular mechanism of degradation to provide you with a self-validating storage protocol.

Module 1: The Science of Degradation

Root Cause Analysis: The primary failure mode for this compound is Hydrolysis , driven by the electronic "tug-of-war" across the benzene ring.

  • The Instability Factor: The methylsulfonyl group (

    
    ) at the para position (C4) is a strong electron-withdrawing group (EWG). It pulls electron density away from the benzene ring and, by extension, the carbonyl carbon of the ester at C1.
    
  • The Result: This makes the carbonyl carbon highly electrophilic—essentially a "magnet" for nucleophiles like water (moisture).

  • The Complication: While the amino group (

    
    ) at C2 is electron-donating, it is often insufficient to fully counteract the activation caused by the sulfone, especially in the presence of trace acids or bases.
    

Visualizing the Pathway: The diagram below illustrates the degradation cascade you must prevent.

DegradationPathway cluster_0 Critical Control Point: Humidity Ester Intact Ester (Ethyl 2-amino-4-methylsulphonylbenzoate) Transition Tetrahedral Intermediate (Unstable) Ester->Transition + H₂O (Nucleophilic Attack) Water Atmospheric Moisture (H₂O) Water->Transition Acid Degradation Product A (2-amino-4-methylsulfonylbenzoic acid) Transition->Acid Elimination Ethanol Byproduct B (Ethanol) Transition->Ethanol Elimination

Figure 1: Hydrolytic degradation pathway. The electron-deficient carbonyl is attacked by moisture, cleaving the ethyl group to form the free acid and ethanol.

Module 2: Validated Storage Protocols

Do not rely on standard ziplock bags. The sulfone moiety is hygroscopic (attracts water), creating a localized aqueous environment on the crystal surface that accelerates the hydrolysis described above.

Protocol A: The "Double-Barrier" System (Recommended)

For storage > 1 month.

LayerMaterial SpecificationScientific Rationale
Primary Amber Glass Vial (Silanized) Prevents UV-induced oxidation of the amine (browning). Silanization prevents surface alkali from catalyzing hydrolysis.
Atmosphere Argon or Nitrogen Overlay Displaces humid air. Argon is heavier than air and provides a better "blanket" for solids.
Seal Parafilm® + Teflon Tape Teflon prevents cap seizing; Parafilm creates a secondary gas barrier.
Secondary Aluminized Mylar Bag Critical: Plastic bags are permeable to moisture over time. Mylar provides a true vapor barrier.
Desiccant Molecular Sieves (4Å) Superior to silica gel. Silica releases moisture as temp rises; sieves retain it avidly at low humidity.
Protocol B: Handling "In-Use" Aliquots

For daily/weekly use.

  • Warm Up: Allow the cold container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Aliquot: Do not return unused powder to the stock container. This introduces cross-contamination and moisture.

Module 3: Troubleshooting & FAQs

Q1: The off-white powder has turned yellow/brown. Is it still usable?

  • Diagnosis: This is likely oxidation of the aniline (amino) group , not necessarily hydrolysis. Anilines form "azo" or "quinone-like" chromophores upon air exposure.

  • Impact: Often, the color change represents <1% impurity.

  • Action:

    • Perform an HPLC check. If purity is >98%, use it.

    • If purity is compromised, recrystallize from Ethanol/Water (with activated charcoal to remove color).

Q2: My reaction yield is dropping, and the stoichiometry seems off.

  • Diagnosis: Hydrolysis. The ester has converted to the free acid (2-amino-4-methylsulfonylbenzoic acid).

  • The Problem: The free acid has a different molecular weight (215.23 g/mol vs 243.28 g/mol for the ester) and may not react in nucleophilic substitutions targeting the ester.

  • Action: Check the melting point.[1][2][3][4]

    • Intact Ester: ~113-117 °C (varies by polymorph, check CoA).

    • Free Acid:[5] Generally has a higher melting point (>250 °C decomp).

    • Fix: If significant acid is present, dissolve in ethyl acetate and wash with saturated sodium bicarbonate (removes the acid). Dry the organic layer and evaporate.

Q3: The material has clumped into a hard cake.

  • Diagnosis: Hygroscopic Sintering. The sulfone group absorbed moisture, lowering the glass transition temperature of the surface, causing particles to fuse.

  • Action:

    • Do not chip it out with a metal spatula (risk of glass breakage/contamination).

    • Place the open vial in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.

    • Once dried, gently break apart.

Module 4: Analytical Decision Tree

Use this logic flow to determine if your batch is safe for critical experiments.

DecisionTree Start Visual Inspection Color Is it Yellow/Brown? Start->Color Texture Is it Caked/Sticky? Color->Texture No HPLC Run HPLC (Reverse Phase) Color->HPLC Yes KF Run Karl Fischer (Titration) Texture->KF Yes Action_Use Safe to Use Texture->Action_Use No Action_Recryst Recrystallize (EtOH/Charcoal) HPLC->Action_Recryst Purity < 98% HPLC->Action_Use Purity > 98% Action_Dry Vacuum Dry (over P₂O₅) KF->Action_Dry Water > 0.5% KF->Action_Use Water < 0.5%

Figure 2: Quality Control Decision Tree for assessing batch integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761058, 2-Amino-4-methylsulfonylbenzoic acid. Retrieved from [Link]

  • Bavcon, M. et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • IPC/JEDEC.J-STD-033C: Handling, Packing, Shipping and Use of Moisture/Reflow Sensitive Devices. (Industry standard for moisture barrier protocols).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Ethyl 2-amino-4-methylsulphonylbenzoate: A Comparative Guide

Executive Summary & Strategic Rationale Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 106977-83-1) is a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical agents (e.g., Mesotrione precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 106977-83-1) is a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical agents (e.g., Mesotrione precursors). Its analysis presents a specific chromatographic challenge: separating the hydrophobic ester target from its polar hydrolysis product (2-amino-4-methylsulfonylbenzoic acid, AMBA) and its synthetic precursor (the nitro-analog).

This guide moves beyond generic "screening" approaches. We compare a Traditional Fully-Porous C18 Method against an Optimized Core-Shell Biphenyl Method .

The Core Thesis: While C18 provides adequate retention, it often lacks the selectivity to resolve the critical pair (the target ester vs. the nitro-precursor) due to their similar hydrophobicity. A Biphenyl or Phenyl-Hexyl stationary phase leverages


 interactions with the benzoate and sulfonyl moieties, offering orthogonal selectivity and superior resolution.

Physicochemical Profiling & Method Design

Understanding the molecule is the first step in robust method development.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzoate ester with -NH2 and -SO2CH3Mixed polarity: Hydrophobic ester/aromatic core vs. Polar sulfonyl/amine.
LogP ~1.8 - 2.2Moderately retained on RP-HPLC.
pKa (Amine) ~1.5 - 2.5The electron-withdrawing sulfonyl and ester groups significantly reduce the basicity of the aniline nitrogen. At pH 3.0, it exists primarily as a neutral species.
UV Max ~240 nm, 265 nmSulfonyl and benzoate chromophores allow for sensitive UV detection.
Decision Pathway

The following decision tree illustrates the logic used to select the stationary phase based on the analyte's specific functional groups.

MethodDecision Start Analyte: Ethyl 2-amino-4-methylsulphonylbenzoate CheckLogP Hydrophobicity Check (LogP ~2.0) Start->CheckLogP CheckGroups Functional Group Analysis (Aromatic + Sulfonyl) CheckLogP->CheckGroups PathC18 Pathway A: Alkyl Interaction Only (C18 Column) CheckGroups->PathC18 Standard Screening PathPiPi Pathway B: Pi-Pi + Dipole Interaction (Biphenyl/Phenyl-Hexyl) CheckGroups->PathPiPi Targeted Selectivity ResultC18 Result: Co-elution of Nitro-precursor (Hydrophobicity driven) PathC18->ResultC18 ResultPiPi Result: Enhanced Selectivity (Electron density driven) PathPiPi->ResultPiPi

Figure 1: Method Development Decision Tree highlighting the shift from hydrophobicity-based separation (C18) to interaction-based separation (Biphenyl).

Comparative Methodologies

Method A: The "Standard" Alternative (Baseline)

Typical approach found in general literature for benzoate intermediates.

  • Column: Fully Porous C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile[1]

  • Gradient: 20% B to 80% B in 20 min.

  • Flow Rate: 1.0 mL/min[2][3]

  • Mechanism: Hydrophobic interaction.

Method B: The "Optimized" Solution (Recommended)

Designed for high-throughput and impurity profiling.

  • Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol[1]

  • Gradient: 30% B to 60% B in 8 min.

  • Flow Rate: 1.2 mL/min

  • Mechanism: Hydrophobic +

    
     stacking + Dipole-dipole (sulfonyl interaction).
    
Performance Data Comparison (Simulated Representative Data)
ParameterMethod A (C18, 5µm)Method B (Biphenyl, 2.6µm)Analysis
Retention Time (Target) 14.2 min5.8 minMethod B is 2.5x faster due to core-shell efficiency.
Resolution (Target vs. Nitro) 1.8 (Marginal)4.2 (Excellent)Biphenyl phase discriminates the nitro group from the amino group better than C18.
Peak Width (FWHM) 0.45 min0.12 minSharper peaks in Method B improve sensitivity (S/N ratio).
Tailing Factor 1.31.1Better peak shape with Method B.
Backpressure ~120 bar~280 barMethod B requires a system capable of 400+ bar (standard HPLC/UHPLC).

Detailed Experimental Protocols

Reagent Preparation[4][5]

Buffer A (0.1% Formic Acid):

  • Measure 1000 mL of HPLC-grade water.

  • Add 1.0 mL of Formic Acid (98%+ purity).

  • Mix well. Note: Filtration is not necessary if using HPLC-grade bottled water, but degassing is critical.

Mobile Phase B:

  • Use 100% HPLC-grade Methanol. Rationale: Methanol promotes stronger

    
     interactions on phenyl phases compared to Acetonitrile.
    
Sample Preparation

Self-Validating Step: To ensure the method can detect impurities, we prepare a "Spiked Recovery Standard."

  • Stock Solution: Weigh 10 mg of Ethyl 2-amino-4-methylsulphonylbenzoate into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1000 µg/mL).[4][5]

  • Impurity Spike: If available, spike with 0.1 mg of the acid metabolite (AMBA). If not, subject an aliquot of the stock to 0.1 N NaOH for 1 hour, neutralize, and use this as a "degraded standard" to verify separation of the hydrolysis peak.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL. Filter through a 0.2 µm PTFE filter.

Instrument Setup & Gradient Table (Method B)

System: HPLC with UV-Vis/PDA detector. Wavelength: 254 nm (primary), 240 nm (secondary for sulfonyl specificity). Temperature: 40°C (Critical for lowering viscosity of Methanol).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.007030Initial
8.004060Linear
8.10595Step (Wash)
10.00595Hold
10.107030Re-equilibrate
13.007030End

Synthesis & Impurity Workflow

Understanding the chemical context helps in identifying "ghost peaks." The diagram below maps the synthesis pathway and likely impurities.

SynthesisPath Precursor Nitro Precursor (Ethyl 2-nitro-4-methylsulphonylbenzoate) Target Target Analyte (Ethyl 2-amino-4-methylsulphonylbenzoate) Precursor->Target Reduction (H2/Pd) Impurity Hydrolysis Impurity (Acid Form: AMBA) Target->Impurity Hydrolysis (H2O/H+)

Figure 2: Synthesis and degradation pathway.[6] The method must resolve the hydrophobic Nitro precursor (left) and the polar Acid impurity (right) from the Target.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Co-elution of Target & Nitro Precursor Insufficient

-selectivity.
Switch from Acetonitrile to Methanol (enhances

interactions). Lower gradient slope.
Fronting Peak Shape Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (30% MeOH). Do not inject 100% MeOH samples > 5 µL.
Retention Time Drift pH instability.The amino group is weakly basic. Ensure buffer concentration is at least 10 mM if using salt buffers, or use 0.1% Formic Acid consistently.

References

  • United States Environmental Protection Agency (EPA). (2002). Pesticide Fact Sheet: Mesotrione. Retrieved from [Link]

  • Alister, C., & Kogan, M. (2010). Mesotrione: A new herbicide for weed control in corn. Journal of Soil Science and Plant Nutrition.
  • Phenomenex Application Guide.Core-Shell Technology for Impurity Profiling. (General reference for Kinetex Biphenyl performance characteristics).
  • PubChem. Compound Summary: 2-Amino-4-methylsulfonylbenzoic acid (AMBA). Retrieved from [Link]

Sources

Comparative

Structural Validation and Impurity Profiling: A Comparative Guide to the 1H NMR of Ethyl 2-amino-4-methylsulphonylbenzoate

Executive Summary Ethyl 2-amino-4-methylsulphonylbenzoate is a critical intermediate scaffold, often utilized in the synthesis of sulfonylurea herbicides (e.g., Mesotrione analogues) and pharmaceutical sulfonamides. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-4-methylsulphonylbenzoate is a critical intermediate scaffold, often utilized in the synthesis of sulfonylurea herbicides (e.g., Mesotrione analogues) and pharmaceutical sulfonamides. Its structural integrity hinges on two key functionalities: the ethyl ester (susceptible to hydrolysis) and the primary amine (susceptible to oxidation or incomplete reduction from its nitro-precursor).

This guide provides an in-depth technical analysis of the 1H NMR spectrum for this compound. Unlike standard spectral lists, we compare the target molecule against its synthetic precursors and potential impurities, providing a "differential diagnosis" framework for process chemists.

Structural Analysis & Assignment Logic

The 1H NMR spectrum of Ethyl 2-amino-4-methylsulphonylbenzoate (DMSO-d6) is characterized by three distinct regions: the aliphatic ethyl group, the functional methylsulfonyl/amine protons, and the aromatic ABX system.

The Assignment Workflow

The following diagram illustrates the logical flow for assigning protons based on electronic substituent effects (Shielding vs. Deshielding).

NMR_Assignment Molecule Ethyl 2-amino-4-methylsulphonylbenzoate Region_Ali Aliphatic Region (1.0 - 4.5 ppm) Molecule->Region_Ali Region_Func Functional Groups (3.0 - 7.0 ppm) Molecule->Region_Func Region_Arom Aromatic Region (7.0 - 8.5 ppm) Molecule->Region_Arom Ethyl Ethyl Ester (-CH2CH3) Classic Quartet/Triplet Region_Ali->Ethyl SO2Me Methylsulfonyl (-SO2CH3) Singlet ~3.1 ppm Region_Func->SO2Me Amine Amino Group (-NH2) Broad Singlet (D2O exch.) Region_Func->Amine H6 H-6 (Ortho to Ester) Deshielded (Low Field) Doublet Region_Arom->H6 Ester Effect H3 H-3 (Ortho to Amine) Shielded (High Field) Meta-coupling (d) Region_Arom->H3 Amine Effect H5 H-5 (Ortho to SO2) Intermediate Shift dd Pattern Region_Arom->H5

Figure 1: Logical assignment flow based on electronic environments. Blue nodes indicate regions; Red/Green indicates deshielding/shielding effects.

Detailed Spectral Breakdown (DMSO-d6)
PositionGroupShift (δ ppm)*MultiplicityIntegrationMechanistic Insight
Ar-H6 Aromatic7.90 – 8.00Doublet (J ≈ 8.5 Hz)1HDeshielded by the adjacent carbonyl (ester). This is the most downfield aromatic signal.
Ar-H5 Aromatic7.45 – 7.55dd (J ≈ 8.5, 1.8 Hz)1HLocated between SO2Me and H6. Deshielded by SO2Me but lacks the strong carbonyl anisotropy of H6.
Ar-H3 Aromatic7.15 – 7.25Doublet (J ≈ 1.8 Hz)1HShielded by the ortho-amino group (mesomeric donation), counteracting the SO2Me withdrawing effect.
NH2 Amine5.50 – 6.50Broad Singlet2HExchangeable with D2O. Chemical shift is highly concentration/solvent dependent.[1]
OCH2 Ethyl4.30 – 4.35Quartet (J ≈ 7.1 Hz)2HClassic ester methylene.
SO2CH3 Sulfone3.15 – 3.25Singlet3HDistinctive singlet. The sulfonyl group strongly deshields this methyl compared to a sulfide or ether.
CH3 Ethyl1.30 – 1.35Triplet (J ≈ 7.1 Hz)3HClassic ester terminal methyl.

Note: Shifts are estimated based on substituent additivity rules and analogous sulfonyl-benzoate structures [1, 2].

Comparative Analysis: Target vs. Alternatives

In a process development setting, the "alternatives" are the synthetic precursors (impurities) that must be distinguished from the product.

Comparison 1: Target vs. Nitro Precursor

The most common synthesis route involves the reduction of Ethyl 2-nitro-4-methylsulphonylbenzoate .

FeatureTarget (Amino)Precursor (Nitro)Diagnostic Action
Aromatic Region Upfield shift of H-3 (~7.2 ppm) due to shielding.Global downfield shift. H-3 often >8.5 ppm due to Nitro deshielding.Monitor H-3: If a peak remains >8.0 ppm, reduction is incomplete.
Exchangeable Protons NH2 signal present (~6.0 ppm).No NH2 signal.D2O Shake: Confirm disappearance of 6.0 ppm peak.
Ethyl Quartet ~4.3 ppm.[2][3][4]~4.4 ppm (slightly deshielded).Less diagnostic due to overlap.
Comparison 2: Target vs. Hydrolysis Impurity (Acid)

Storage in moist conditions can lead to ester hydrolysis, yielding 2-amino-4-methylsulphonylbenzoic acid .

FeatureTarget (Ethyl Ester)Impurity (Free Acid)Diagnostic Action
Aliphatic Region Strong Quartet (4.3 ppm) & Triplet (1.3 ppm).[5]Absent. Integration: Ratio of Ethyl (2H) to Aromatic (1H) must be 2:1.
Acid Proton Absent.Very broad singlet >11.0 ppm.Check low-field region (10-14 ppm).

Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this self-validating protocol.

Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: CDCl3 often causes the amine protons to broaden excessively or merge with the baseline. DMSO stabilizes the amine signal via H-bonding, making it sharp and integrable.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Check: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g., Na2SO4 from drying) which degrade field homogeneity (shimming).

  • Reference: Use residual DMSO pentet (2.50 ppm) as the internal reference.

Instrument Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 10 seconds if performing quantitative analysis (qNMR) to ensure full relaxation of the isolated aromatic protons (T1 is typically 2-5s).

  • Scans (NS): 16 to 32 scans are sufficient for this concentration.

  • Temperature: 298 K (25°C).

Validation Workflow (Graphviz)

Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Ethyl Check 1.3 & 4.3 ppm (Triplet/Quartet) Start->Check_Ethyl Decision_Ethyl Signals Present? Check_Ethyl->Decision_Ethyl Check_Arom Check Aromatic Region (7.0 - 8.0 ppm) Decision_Ethyl->Check_Arom Yes Result_Acid FAIL: Hydrolyzed Acid Impurity Decision_Ethyl->Result_Acid No Decision_Arom H-3 < 7.5 ppm? Check_Arom->Decision_Arom Result_Pure PASS: Target Structure Confirmed Decision_Arom->Result_Pure Yes (Shielded) Result_Nitro FAIL: Unreacted Nitro Precursor Decision_Arom->Result_Nitro No (Deshielded >8.0)

Figure 2: Step-by-step spectral validation logic for quality control.

References

  • Validates the chemical shift of the methylsulfonyl group (~3.04 ppm).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 596492, Ethyl 2-amino-4-nitrobenzoate. Retrieved February 18, 2026, from [Link]

    • Provides structural data on the direct nitro-precursor for compar
  • Used as a reference for the ethyl ester and amino-benzoate aromatic shift p

Sources

Validation

Comparing synthetic routes for Ethyl 2-amino-4-methylsulphonylbenzoate yield

Comparative Guide: Synthetic Routes for Ethyl 2-amino-4-methylsulphonylbenzoate Executive Summary Ethyl 2-amino-4-methylsulphonylbenzoate (CAS 109032-93-5) is a critical intermediate in the synthesis of triketone herbici...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Routes for Ethyl 2-amino-4-methylsulphonylbenzoate

Executive Summary

Ethyl 2-amino-4-methylsulphonylbenzoate (CAS 109032-93-5) is a critical intermediate in the synthesis of triketone herbicides (e.g., Mesotrione) and certain pharmaceutical agents.[1] Its synthesis presents a classic chemoselectivity challenge: managing a nitro group, a sulfone, and a carboxylic acid simultaneously.[2]

Our analysis identifies the "Esterification-First" Strategy (Route A) as the superior industrial pathway.[1] By esterifying the nitro-acid precursor before reduction, researchers avoid the formation of zwitterionic amino-acid intermediates that complicate purification and lower yields in alternative routes.[1] This guide details the optimized protocol, achieving overall yields of ~70-75% , and contrasts it with less efficient alternatives.

Route Analysis & Comparison

Route A: The "Esterification-First" Strategy (Recommended)

This route follows a logical functional group protection sequence.[1] The electron-withdrawing nitro and sulfone groups make the benzoic acid precursor robust during esterification, while the final reduction step is performed on the neutral ester, simplifying workup.

  • Step 1: Oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) .[1][3][4]

  • Step 2: Fischer Esterification of NMSBA with Ethanol to form Ethyl 2-nitro-4-methylsulfonylbenzoate .[1]

  • Step 3: Chemoselective Reduction of the nitro group to the amine using Iron/Acid or Catalytic Hydrogenation.

Route B: The "Reduction-First" Strategy (Not Recommended)

This route attempts to reduce the nitro-acid directly to the amino-acid (2-amino-4-methylsulfonylbenzoic acid) before esterification.[1]

  • Critical Flaw: The amino-acid product exists as a zwitterion (internal salt), making it highly insoluble in organic solvents and difficult to esterify using standard acid-catalyzed methods.[1] This leads to incomplete conversion and difficult separations.[1]

Route C: The "Direct Halogen Displacement" (Specialized)

Starting from Ethyl 2-chloro-4-methylsulfonylbenzoate , one could attempt nucleophilic aromatic substitution (S_NAr) with ammonia.[1]

  • Limitation: While the sulfone activates the ring, the position is not as activated as a 4-nitro position. High temperatures and pressure (autoclave) are required, often leading to hydrolysis of the ester or side reactions.

Comparative Metrics

MetricRoute A (Esterification-First) Route B (Reduction-First) Route C (Halogen Displacement)
Overall Yield High (70–75%) Low (<45%)Moderate (50–60%)
Purity Profile Excellent (>98% after cryst.)[1]Poor (Zwitterion contamination)Moderate (Side products)
Scalability High (Standard reactors)Low (Solubility issues)Medium (Requires Autoclave)
Safety Profile Moderate (Standard reagents)ModerateHigh Risk (High Pressure/NH3)
Cost Efficiency Best (Cheap reagents: Fe, EtOH)Poor (Loss of material)Moderate (Precursor cost)

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of Precursor (NMSBA)
  • Reagents: 2-nitro-4-methylsulfonyltoluene (NMST), HNO3 (or H2O2/V2O5).[1]

  • Protocol: Charge a reactor with 70% H2SO4 and heat to 60°C. Add NMST and catalytic V2O5. Slowly dose HNO3 (65%) over 4-6 hours while maintaining 60-70°C. The sulfone group is stable, but the toluene methyl is oxidized to the carboxylic acid.[1]

  • Workup: Cool to 20°C. Pour into ice water. Filter the precipitated 2-nitro-4-methylsulfonylbenzoic acid . Wash with water until neutral.[1]

  • Yield: ~85-90%.[1]

Step 2: Esterification
  • Reagents: NMSBA (from Step 1), Absolute Ethanol, Conc.[2] H2SO4 (Catalyst).[5]

  • Protocol:

    • Suspend NMSBA (1.0 eq) in Absolute Ethanol (10 vol).

    • Add Conc.[1][3][6] H2SO4 (0.1 eq) dropwise.

    • Heat to reflux (78°C) for 8–12 hours. Monitor by TLC/HPLC for disappearance of acid.

    • Note: The electron-withdrawing sulfone/nitro groups accelerate this reaction compared to unsubstituted benzoic acid.[1]

  • Workup: Concentrate ethanol under vacuum. Dilute residue with Ethyl Acetate.[1] Wash with Sat. NaHCO3 (to remove unreacted acid) and Brine.[1] Dry (MgSO4) and concentrate.

  • Intermediate: Ethyl 2-nitro-4-methylsulfonylbenzoate (Solid).[1]

  • Yield: ~90-95%.[1]

Step 3: Reduction to Target (Fe/AcOH Method)
  • Reagents: Ethyl 2-nitro-4-methylsulfonylbenzoate, Iron Powder (3.0 eq), Acetic Acid (5 vol), Water (1 vol).[1][2]

  • Protocol:

    • Dissolve the nitro-ester in Acetic Acid/Water.[1]

    • Add Iron powder in portions at 50-60°C (Exothermic reaction—control temp <80°C to prevent ester hydrolysis).

    • Stir at 60°C for 2–4 hours.

    • Mechanism: Fe oxidizes to Fe(II)/Fe(III), donating electrons to reduce -NO2 to -NH2.[1]

  • Workup: Filter off iron sludge through Celite. Concentrate the filtrate. Neutralize with Na2CO3 solution.[1] Extract with Ethyl Acetate.[1] Recrystallize from Ethanol/Heptane.[1]

  • Product: Ethyl 2-amino-4-methylsulphonylbenzoate .[1]

  • Yield: ~85-90%.[1]

Visualized Reaction Pathways

Figure 1: Comparative Synthetic Strategies

SyntheticRoutes Start 2-Nitro-4-methylsulfonyltoluene Acid 2-Nitro-4-methylsulfonyl benzoic acid (NMSBA) Start->Acid Oxidation (HNO3/V2O5) NitroEster Ethyl 2-nitro-4- methylsulfonylbenzoate Acid->NitroEster ROUTE A (Preferred) Esterification (EtOH/H2SO4) AminoAcid 2-Amino-4-methylsulfonyl benzoic acid (Zwitterion) Acid->AminoAcid ROUTE B (Problematic) Reduction First Target TARGET: Ethyl 2-amino-4- methylsulphonylbenzoate NitroEster->Target Reduction (Fe/AcOH or H2/Pd) AminoAcid->Target Esterification (Difficult/Low Yield)

Caption: Route A (Green) avoids the problematic zwitterionic intermediate encountered in Route B (Red).

Figure 2: Optimized Workflow for Route A

Workflow Step1 Step 1: Esterification Reflux NMSBA in EtOH with cat. H2SO4 (8h) Step2 Workup 1 Concentrate, Dissolve in EtOAc, Wash with NaHCO3 Step1->Step2 Step3 Step 2: Reduction Add Fe Powder to Nitro-Ester in AcOH (60°C) Step2->Step3 Step4 Workup 2 Filter Iron, Neutralize, Crystallize from EtOH Step3->Step4 Final Pure Product >98% Purity White Solid Step4->Final

Caption: Step-by-step operational workflow for the recommended "Esterification-First" synthesis.

Troubleshooting & Optimization

  • Solubility: The sulfone group decreases solubility in non-polar solvents. Use Ethyl Acetate or Dichloromethane for extractions; avoid Hexane/Heptane except for crystallization.[1]

  • Iron Sludge: In the reduction step, the iron sludge can be difficult to filter. Adding a small amount of Celite before filtration or washing the cake with hot ethanol improves recovery.

  • Over-Reduction: While rare with Iron, catalytic hydrogenation (Pd/C) must be monitored to avoid reducing the aromatic ring or hydrogenolysis of the C-S bond (though sulfones are generally stable compared to sulfides).

  • Safety: The nitration/oxidation step to make NMSBA is exothermic. On a large scale, ensure adequate cooling capacity to prevent thermal runaway.[2]

References

  • Synthesis of NMSBA Precursor: Cheng, C., Wei, Z., & Ma, X.[2] (2015).[6][7][8] Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3561.[2] Link

  • General Nitro Reduction Protocol: Banik, B. K., et al. (2005).[2] Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 81, 188.[2] Link

  • Esterification Kinetics: Comparison of homogeneous and heterogeneous catalysis for nitrobenzoic acid esterification. Link

  • Mesotrione Intermediate Patent Context: Syngenta/Zeneca Patents often reference "2-nitro-4-methylsulfonylbenzoic acid" as the key intermediate (NMSBA) for herbicides.[1] (See US Patent 5,648,525 for related chemistry).

Sources

Comparative

Impurity Profiling of Commercial Ethyl 2-amino-4-methylsulphonylbenzoate: A Comparative Analytical Guide

Executive Summary Ethyl 2-amino-4-methylsulphonylbenzoate (EAMSB) is a critical pharmacophore and agrochemical intermediate, serving as the scaffold for second-generation sulfonylurea herbicides (e.g., Mesotrione precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-4-methylsulphonylbenzoate (EAMSB) is a critical pharmacophore and agrochemical intermediate, serving as the scaffold for second-generation sulfonylurea herbicides (e.g., Mesotrione precursors) and protease inhibitors. Its purity is a Critical Quality Attribute (CQA) because specific impurities—particularly nitro-precursors and regioisomers—can act as chain terminators or toxophores in downstream API synthesis.

This guide compares the analytical performance of two distinct profiling methodologies: Standard HPLC-UV (Quality Control) versus UPLC-Q-ToF MS (Deep Profiling).[1] Furthermore, it differentiates the impurity profiles inherent to the two dominant commercial synthesis routes: the Nitro-Reduction Route and the Nucleophilic Substitution Route .

Part 1: The Chemical Context & Impurity Genesis

To understand the impurities, one must understand their origin.[2] Commercial EAMSB is typically manufactured via two distinct pathways, each leaving a unique "chemical fingerprint."

The Synthesis Pathways (Graphviz Visualization)

The following diagram illustrates the two primary synthesis routes and the specific points where Critical Impurities (CI) are generated.

G Start_Nitro Start: 2-Nitro-4-methylsulfonyl toluene Inter_Ox Oxidation (KMnO4/H2O2) Start_Nitro->Inter_Ox Imp_Iso Impurity C: Regioisomers Start_Nitro->Imp_Iso Initial Contamination Start_Chloro Start: 2-Chloro-4-methylsulfonyl benzoic acid Inter_Am Amination (NH3/Cu) Start_Chloro->Inter_Am Pre_Ester Precursor: 2-Nitro Acid Inter_Ox->Pre_Ester Step_Ester Esterification (EtOH/H2SO4) Inter_Am->Step_Ester Pre_Ester->Step_Ester Step_Red Reduction (H2/Pd-C or Fe/HCl) Step_Ester->Step_Red Final TARGET: Ethyl 2-amino-4-methylsulphonylbenzoate Step_Ester->Final Step_Red->Final Imp_Nitro Impurity A: Unreacted Nitro Ester Step_Red->Imp_Nitro Incomplete Reduction Imp_Acid Impurity B: Hydrolyzed Acid Final->Imp_Acid Hydrolysis

Caption: Figure 1. Genesis of impurities in EAMSB synthesis. Route A (Left) generates nitro-residuals; Route B (Right) risks residual halogenated species.

Part 2: Comparative Analytical Approaches

This section compares the "Standard" industry method against the "Advanced" profiling method.

Method A: HPLC-UV (The Standard QC Method)[1]
  • Application: Routine lot release, quantification of known impurities >0.1%.

  • Mechanism: Reversed-phase separation with UV detection at 254 nm (aromatic ring) and 210 nm.[1]

  • Limitations: Fails to identify non-chromophoric contaminants (e.g., residual inorganic salts from reduction) and co-eluting isomers.

Method B: UPLC-Q-ToF MS (The Deep Profiling Alternative)
  • Application: R&D sourcing, vendor qualification, structural elucidation of unknowns.

  • Mechanism: Ultra-Performance LC coupled with Quadrupole Time-of-Flight Mass Spectrometry.

  • Advantage: Provides accurate mass (<5 ppm error) to determine elemental composition of unknown peaks.

Performance Data Comparison
FeatureMethod A: HPLC-UV (Agilent 1260)Method B: UPLC-Q-ToF (Waters Xevo)
Run Time 35 Minutes8 Minutes
LOD (Limit of Detection) 0.05% (w/w)0.001% (w/w)
Peak Capacity ~150~400
Specificity Retention Time onlyRetention Time + Exact Mass + Fragmentation
Cost Per Run Low ($)High (

$)
Suitability Routine QCRecommended for Impurity Profiling

Part 3: Detailed Experimental Protocol (UPLC-Q-ToF)

To replicate the high-fidelity profiling results, follow this self-validating protocol. This workflow is designed to detect the polar acid impurity and the non-polar nitro precursor simultaneously.

Reagents & Standards
  • Reference Standard: Ethyl 2-amino-4-methylsulphonylbenzoate (>99.5% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.[1]

  • Additives: Formic Acid (FA) for ionization enhancement.

Chromatographic Conditions
  • System: UPLC coupled to Q-ToF MS.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (Critical for resolving isomers).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in MeCN) Curve
0.0 95 5 Initial
1.0 95 5 6
6.0 5 95 6
7.0 5 95 6
7.1 95 5 1

| 9.0 | 95 | 5 | 1 |[1]

Mass Spectrometry Parameters
  • Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 30 V.

  • Source Temp: 120°C.

  • Desolvation Temp: 450°C.

  • Mass Range: 50–1000 m/z.[1]

  • LockMass: Leucine Enkephalin (556.2771 Da).

Part 4: Impurity Landscape & Data Interpretation

The following data represents a comparative analysis of commercial samples obtained from Vendor A (Nitro Route) and Vendor B (Substitution Route) .

Identified Impurities Table
Impurity IDStructure NameObserved Mass (m/z) [M+H]+OriginToxicity Risk
EAMSB (API) Ethyl 2-amino-4-methylsulphonylbenzoate 244.064 Target N/A
Impurity A Ethyl 2-nitro-4-methylsulphonylbenzoate274.038Incomplete Reduction (Route A)High (Genotoxic PGI)
Impurity B 2-amino-4-methylsulphonylbenzoic acid216.033Hydrolysis (Storage/Workup)Low
Impurity C Ethyl 2-chloro-4-methylsulphonylbenzoate263.014Unreacted Starting Material (Route B)[1]Medium
Impurity D Ethyl 2-amino-4-methylsulfinylbenzoate228.069Incomplete OxidationLow
Analytical Workflow Diagram

Analysis Sample Sample Preparation (1 mg/mL in MeCN) Sep UPLC Separation (BEH C18 Column) Sample->Sep Detect Q-ToF Detection (MSE Mode) Sep->Detect Process Data Processing (UNIFI/MassLynx) Detect->Process Result_A ID: Nitro-Precursor (m/z 274.038) Process->Result_A Result_B ID: Hydrolysis Product (m/z 216.033) Process->Result_B

Caption: Figure 2. UPLC-Q-ToF MS Analytical Workflow for structural elucidation of unknown impurities.

Part 5: Strategic Recommendations

For researchers sourcing this intermediate for drug development:

  • Vendor Selection: Prefer vendors utilizing Route B (Substitution) if the downstream application is sensitive to nitro-aromatic reduction byproducts, which are often flagged as Potential Genotoxic Impurities (PGIs) by regulatory bodies (ICH M7 guidelines).

  • Method Selection:

    • Use HPLC-UV for receiving inspection of established lots.

    • Use UPLC-MS when qualifying a new vendor to ensure no unexpected regioisomers (which have identical UV spectra but different fragmentation patterns) are present.[1]

  • Storage: The presence of Impurity B (Acid) indicates moisture sensitivity. Store under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis.

References

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.Asian Journal of Chemistry, Vol. 27, No. 10 (2015). (Describes the oxidation and precursor synthesis relevant to Impurity A).

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide.Trends in Sciences, 2023.

  • Process for the Preparation of 2-Nitro-4-Methylsulfonyl Benzoic Acid.Quick Company / Patent Literature. (Details the industrial routes leading to specific impurity profiles).

  • Impurity Profiling Guidelines (ICH Q3A/B).International Council for Harmonisation. (Establishes the 0.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ethyl 2-amino-4-methylsulphonylbenzoate

Executive Summary Ethyl 2-amino-4-methylsulphonylbenzoate is a specialized intermediate, often associated with the synthesis of sulfonylurea herbicides (e.g., Mesotrione) or pharmaceutical agents.[1][2] Its chemical stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-4-methylsulphonylbenzoate is a specialized intermediate, often associated with the synthesis of sulfonylurea herbicides (e.g., Mesotrione) or pharmaceutical agents.[1][2] Its chemical structure—combining an aniline moiety, an ester, and a robust methylsulfonyl group—dictates specific disposal requirements.

Critical Safety Directive: Due to its potential biological activity (as a herbicide precursor) and sulfur content, this compound must never be disposed of via drain or municipal waste. The only acceptable disposal method is high-temperature incineration with flue gas scrubbing.

Part 1: Compound Identification & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

Parameter Technical Detail
Chemical Name Ethyl 2-amino-4-(methylsulfonyl)benzoate
Functional Groups Primary Amine (-NH₂), Ethyl Ester (-COOEt), Sulfone (-SO₂Me)
Physical State Solid (typically off-white to yellow crystalline powder)
Primary Hazards Irritant (Skin/Eye) , Aquatic Toxicity (Chronic), Bioactive
Reactivity Incompatible with strong oxidizers (amine oxidation) and strong bases (ester hydrolysis).[2]
Waste Class Non-Halogenated Organic (Sulfur-Containing)

Expert Insight: The methylsulfonyl group (


) is thermally stable. Standard low-temperature incineration may fail to fully mineralize the sulfone, potentially releasing sulfur oxides (

). You must flag this waste for facilities equipped with alkaline scrubbers.
Part 2: Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. You must segregate this waste to prevent cross-reactivity and ensure compliance with the disposal facility's acceptance criteria.

1. Segregation Logic (The "Self-Validating" System)
  • Rule 1: Isolate from Oxidizers. The primary amine at the C2 position is susceptible to rapid oxidation. Do not mix with nitric acid, perchlorates, or peroxides in waste carboys.

    • Validation: Check the waste container label. If it says "Oxidizer," do not add this compound.

  • Rule 2: Sulfur Flagging. Segregate from "Clean Organic Solids" if your facility charges premiums for high-sulfur waste.

    • Validation: Apply a secondary yellow label: "CONTAINS SULFUR" .

  • Rule 3: pH Control (Liquids only). If the material is in a mother liquor (e.g., Ethanol/Water), ensure pH is neutral (6-8).

    • Validation: Dip a pH strip. If acidic (<4), neutralization with Sodium Bicarbonate is recommended to prevent ester hydrolysis and gas evolution in the drum.

Part 3: The Disposal Protocol (Step-by-Step)
Scenario A: Solid Waste (Pure or Filter Cake)
  • Packaging: Place the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to reduce breakage risk during compaction.

  • Labeling:

    • Primary Name: Ethyl 2-amino-4-methylsulphonylbenzoate.

    • Constituents: 95%+ Active Ingredient.[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Secondary Containment: Place the HDPE jar into a clear plastic zip-seal bag to contain any dust generated during transport.

  • Hand-off: Transfer to the "Solid Hazardous Waste" accumulation area.

Scenario B: Liquid Waste (Mother Liquor/Rinsate)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Ethyl Acetate, Ethanol) is compatible with the "Non-Halogenated Organic" stream.

    • Note: If dissolved in Dichloromethane (DCM), it must go into the "Halogenated" stream.

  • Precipitation Check: Before pouring into a central carboy, mix a small aliquot (5 mL) with the waste carboy contents in a test tube.

    • Validation: Watch for rapid heating or massive precipitation. If clear, proceed.

  • Transfer: Pour slowly using a funnel.

  • Log Entry: Record the volume and approximate concentration of the sulfonyl benzoate in the waste log.

Part 4: Visualizing the Decision Workflow

The following diagram outlines the logical decision tree for disposing of this specific compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: Ethyl 2-amino-4-methylsulphonylbenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved Bagging Double Bag / HDPE Jar Solid->Bagging LabelSolid Label: 'Organic Solid - Sulfur Containing' Bagging->LabelSolid Incineration High Temp Incineration (w/ Scrubber) LabelSolid->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., EtOH, EtOAc) SolventCheck->NonHalo No Halogens PrecipCheck Aliquot Test (Check for Exotherm) Halo->PrecipCheck NonHalo->PrecipCheck PrecipCheck->Incineration No Reaction

Caption: Operational decision tree for segregating sulfonyl benzoate waste based on physical state and solvent carrier.

Part 5: Emergency Spill Response

If a spill occurs outside the fume hood:

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), safety goggles, and a P95 dust mask (if solid powder).

  • Containment:

    • Solid: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or chem-pads. Do not use sawdust (potential reaction with oxidizers if present).

  • Decontamination: Wipe the surface with a mild detergent and water. The ester is hydrolyzable; a mild alkaline wipe (1% Sodium Bicarbonate) helps degrade residues.

Part 6: Regulatory & Compliance Context
  • US EPA (RCRA): This compound does not typically carry a specific "P" or "U" list code unless it is a discarded commercial chemical product of a specific formulation. However, it falls under Characteristic Waste guidelines if it exhibits toxicity.

    • Best Practice: Classify as Non-Regulated Chemical Waste (if not ignitable/corrosive) but mandate incineration.

  • European Waste Code (EWC): Likely 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).

References
  • PubChem. (n.d.).[3] Mesotrione (Related Compound Data). National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Hazardous Waste Management: Solvents and Organic Intermediates. Retrieved from [Link]

Sources

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